Product packaging for Magnol(Cat. No.:CAS No. 92046-48-5)

Magnol

Cat. No.: B12795627
CAS No.: 92046-48-5
M. Wt: 222.37 g/mol
InChI Key: XVOKPNRYHDZDMX-UHFFFAOYSA-N
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Description

Origin and Natural Distribution within Magnolia Species

Magnolol (B1675913) is primarily found in the bark of various species belonging to the Magnolia genus, which is part of the Magnoliaceae family. Notable sources include Magnolia officinalis, Magnolia obovata, and Magnolia dealbata mdpi.com. The Magnolia genus is ancient, with fossilized specimens dating back millions of years, and exhibits a disjunct natural distribution across East and Southeast Asia, as well as eastern North America, Central America, the West Indies, and parts of South America researchgate.netgbif.orgwikipedia.org.

Within these species, Magnolol is one of the key active ingredients, often present alongside its structural isomer, Honokiol (B1673403) mdpi.combiowaynutrition.comwikipedia.org. The concentration of Magnolol in the bark of Magnolia officinalis can range from 2% to 11% of the dry weight researchgate.net. While the bark is the primary source, Magnolol and Honokiol are also found in lower quantities in Magnolia leaves, offering a potential alternative for extraction that could help conserve bark resources biowaynutrition.com.

Overview of Historical and Traditional Utilization Relevant to Modern Scientific Inquiry

The bark of Magnolia species has a long history of use in traditional Chinese and Japanese medicine, where it is known as "Houpu" in Chinese medicine webmd.comakashanaturals.comnih.gov. Its use dates back thousands of years, with records in texts like the "Shennong Herbal Classic" from the Qin and Han Dynasty (around 221 B.C. to 220 A.D.) nih.gov. Traditionally, magnolia bark was employed for a variety of ailments, including digestive issues, anxiety, stress, respiratory problems, asthma, constipation, edema, abdominal distension, and malaria webmd.comakashanaturals.comnih.gov. It was also considered to have antipyretic, analgesic, sedative, constipating, anti-asthmatic, cardioprotective, vasoprotective, and antibacterial properties mdpi.com.

The historical application of magnolia bark for conditions related to stress, anxiety, and digestive health is particularly relevant to modern scientific inquiry webmd.comakashanaturals.com. Research today investigates the compounds responsible for these effects, specifically Magnolol and Honokiol webmd.comakashanaturals.com. Traditional uses as sedatives and anxiolytics have led to studies exploring their impact on the nervous system and GABA receptors researchgate.netnih.gov. Similarly, the traditional use for digestive issues aligns with modern research into their effects on gut bacteria and digestive tract motility webmd.com. The traditional understanding of magnolia bark having anti-inflammatory and antioxidant properties is also supported by contemporary research into the biological activities of Magnolol webmd.comakashanaturals.com.

Scope and Research Imperatives of Magnolol Investigations

Contemporary research on Magnolol is broad and driven by the need to understand the mechanisms behind its traditionally observed effects and explore its potential for new therapeutic applications. The scope of investigation includes its activities as an antioxidant, anti-inflammatory, anti-cancer, analgesic, neuroprotective, anticoagulant, smooth muscle relaxing, antidiabetic, and antimicrobial agent mdpi.comwebmd.comnih.govmdpi.comresearchgate.netresearchgate.net.

Research imperatives focus on elucidating the molecular mechanisms through which Magnolol exerts its effects. Studies are investigating its influence on various signaling pathways, such as NF-κB/MAPK, Nrf2/HO-1, and PI3K/Akt pathways, which are implicated in inflammation, oxidative stress, and cell proliferation researchgate.netnih.govscirp.org. For instance, research has shown Magnolol's ability to inhibit the activation of the PI3K/Akt/NF-κB pathway in the context of osteoarthritis nih.gov. Its potential in managing conditions like type 2 diabetes and its complications is being explored, with studies indicating its influence on glucose uptake and lipid metabolism mdpi.com. Furthermore, the neuroprotective potential, particularly in models of Parkinson's and Alzheimer's diseases, and its impact on cognitive functions like concentration, learning, and memory are active areas of research mdpi.com. The anti-cancer properties of Magnolol against various cancer types, including pancreatic, melanoma, cholangiocarcinoma, and oral cancer, are also under extensive investigation, focusing on mechanisms like inhibiting proliferation, migration, and inducing apoptosis researchgate.netfrontiersin.orgresearchgate.netresearchgate.net.

The table below summarizes some key research findings related to Magnolol's biological activities and associated mechanisms:

Biological ActivityResearch Findings & MechanismsSource(s)
AntioxidantProtects cells against damage by free radicals; protects rat heart mitochondria against lipid peroxidation. webmd.comresearchgate.neteurekaselect.commdpi.com webmd.comresearchgate.neteurekaselect.commdpi.com
Anti-inflammatoryReduces inflammation; inhibits production of pro-inflammatory cytokines; inhibits NF-κB and MAPK signaling pathways. webmd.comakashanaturals.comresearchgate.netnih.govscirp.org webmd.comakashanaturals.comresearchgate.netnih.gov
Anti-cancerInhibits growth and invasion of various cancer cells (e.g., pancreatic, cholangiocarcinoma, oral cancer); induces apoptosis; suppresses NF-κB signaling. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net researchgate.netfrontiersin.orgresearchgate.netresearchgate.net
NeuroprotectiveProtects brain cells against damage; shows protective effects in Parkinson's and Alzheimer's models; supports concentration, learning, and memory. mdpi.comwebmd.comnih.gov mdpi.comwebmd.comnih.gov
AntidiabeticInfluences stimulation of glucose uptake in adipocytes; inhibits adipogenesis; reduces fatty acid synthase activity. mdpi.com mdpi.com
AntimicrobialInhibitory effects on various bacteria (e.g., Candida albicans, Acinetobacter baumannii, Helicobacter pylori, S. aureus) and plant pathogens. webmd.commdpi.com webmd.commdpi.com
Cardiovascular ProtectionBeneficial effect on blood vessels and heart muscle; hypotensive effect; prevents ischemic changes; protects against atherosclerosis, thrombosis, and cardiac hypertrophy. mdpi.comresearchgate.neteurekaselect.commdpi.com mdpi.comresearchgate.neteurekaselect.commdpi.com
Anxiolytic/SedativeEnhances activity of GABAA receptors; reduces anxiety; improves sleep. researchgate.netwebmd.comnih.gov researchgate.netwebmd.comnih.gov
AnalgesicHas a proven analgesic effect. mdpi.com mdpi.com

Note: The table above summarizes research findings. For detailed data and experimental conditions, please refer to the cited sources. The interactive nature of the table would ideally allow users to click on a biological activity to see more detailed findings and associated research, or filter by activity or source.

Despite the promising findings, research imperatives also include addressing challenges such as Magnolol's low water solubility, low bioavailability, and rapid metabolism, which can limit its clinical application mdpi.comresearchgate.netthieme-connect.de. Future research aims to develop new formulations and semi-synthetic derivatives to overcome these limitations and enhance its therapeutic potential researchgate.netresearchgate.net. There is also a need for more clinical evidence in humans, particularly regarding its absorption, bioavailability, and the comparison of activities between Magnolol and Honokiol mdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B12795627 Magnol CAS No. 92046-48-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92046-48-5

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1-(4-ethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C15H26O/c1-2-14-9-6-12(10-14)13(11-14)15(16)7-4-3-5-8-15/h12-13,16H,2-11H2,1H3

InChI Key

XVOKPNRYHDZDMX-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC(C1)C(C2)C3(CCCCC3)O

Origin of Product

United States

Botanical Sources and Advanced Extraction Methodologies

Identification of Magnolol-Rich Magnolia Species and Plant Tissues

Magnolol (B1675913) is predominantly found in the bark of several Magnolia species, notably Magnolia officinalis and Magnolia grandiflora. wikipedia.orgfrontiersin.org Magnolia officinalis, also known as Houpo in traditional Chinese medicine, is a key source. nih.govmdpi.comwebmd.com While bark is the primary medicinal part utilized, magnolol is also present in the roots, stems, flowers, and leaves of different Magnolia species. mdpi.comnih.govaccurateclinic.comhealthline.com

Studies indicate that the concentration of magnolol can vary significantly depending on factors such as the Magnolia species, the specific part of the plant used, the area of origin, altitude, and the age of the tree. nih.govthieme-connect.com Research suggests that the root bark of Magnolia officinalis tends to have a higher total content of magnolol and its isomer honokiol (B1673403) compared to stem and branch bark. plamed.cn For instance, the total content of magnolol in magnolia bark and branch bark has been reported around 2.30%, whereas in root bark, it can be as high as 8.22%. plamed.cn The roots of younger Magnolia officinalis plants (typically 2 to 5 years old) have been identified as a raw material with a high content of total magnolol. google.com

More than 250 different constituents, including phenolic compounds like magnolol and honokiol, alkaloids, steroids, and volatile oils, have been isolated from various parts of Magnolia species. mdpi.comaccurateclinic.comnih.gov Magnolol and honokiol are considered the two principal phenolic compounds and main active constituents in the bark. nih.govnih.gov

Innovative Extraction Techniques for Magnolol and Related Lignans (B1203133)

Extracting magnolol from Magnolia plant material traditionally involved methods like heat-reflux extraction, which can be time-consuming and require significant amounts of organic solvents. tandfonline.com To address these limitations and improve efficiency and selectivity, several innovative extraction techniques have been explored and optimized for magnolol and related lignans like honokiol. These advanced methods often offer advantages such as reduced extraction time, lower solvent consumption, and higher extraction yields compared to conventional techniques. tandfonline.comsapub.orgmdpi.com

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an alternative technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. researchgate.netmdpi.com MAE offers advantages such as high efficiency, selectivity, simpler manipulation, and a significant reduction in organic solvent consumption. researchgate.net Studies have evaluated MAE for the extraction of bioactive compounds, including magnolol, and compared it with other methods. researchgate.net Optimization of MAE for extracting phenolic compounds from plant materials often involves parameters such as solvent composition, liquid-to-solid ratio, microwave power, and extraction time. mdpi.comanalis.com.mymdpi.comscielo.br

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent, which helps to disrupt plant cell walls and enhance the release of target compounds. researchgate.nettandfonline.comscience.gov UAE is considered a promising technique for extracting bioactive compounds like magnolol and honokiol. researchgate.nettandfonline.comnih.gov Research has investigated the effects of various parameters on the efficiency of UAE for magnolol extraction, including the type and concentration of solvent, sample size, pH, ultrasonic power, and extraction time. tandfonline.comtandfonline.comnih.gov Studies have shown that under optimal conditions, UAE can provide higher extraction efficiencies compared to traditional methods. researchgate.nettandfonline.com However, excessive ultrasonic power or extraction time can potentially lead to the degradation of magnolol and honokiol due to thermal oxidation caused by the ultrasonic waves. tandfonline.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a substance, typically carbon dioxide, in its supercritical state (above its critical temperature and pressure) as the extraction solvent. nih.govcsic.es Supercritical fluids possess properties between those of a liquid and a gas, allowing for enhanced diffusion into the plant matrix and efficient extraction of non-polar or slightly polar compounds like magnolol. csic.esresearchgate.net SFE is considered a green extraction method due to the use of non-toxic and readily available CO2. researchgate.net Parameters such as pressure, temperature, and the addition of co-solvents (e.g., ethanol) significantly influence the solubility of target compounds and the efficiency and selectivity of SFE. csic.esresearchgate.netcapes.gov.brmdpi.commdpi.com Studies on SFE of magnolol from Magnolia officinalis have shown that extraction pressure and temperature strongly affect the yield of active principles. researchgate.net SFE can also offer better selectivity for certain compounds compared to other methods. researchgate.net

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE) or Pressurized Solvent Extraction (PSE), uses liquid solvents at elevated temperatures and pressures to enhance the extraction of compounds from solid or semi-solid matrices. sapub.orgmdpi.comscispace.comsapub.org The high temperature increases the solubility and mass transfer rate, while the pressure keeps the solvent in a liquid state above its normal boiling point, allowing for better penetration into the plant material. mdpi.comscispace.comsapub.org PLE is recognized for being a fast and efficient technique that uses less solvent compared to conventional methods like Soxhlet extraction. sapub.orgmdpi.comscispace.comsapub.org Research on PLE of magnolol and honokiol from Magnolia officinalis has demonstrated higher proportions of these active principles in the extracts compared to Soxhlet extraction. sapub.orgscispace.com Optimization parameters for PLE include solvent type, temperature, pressure, and extraction time. mdpi.comsapub.orgmdpi.com

Optimization Parameters in Magnolol Extraction

Optimizing the extraction process is crucial to maximize the yield and purity of magnolol from botanical sources. Various parameters need to be considered and adjusted depending on the chosen extraction technique and the specific plant material.

For MAE, key optimization parameters include solvent concentration (e.g., ethanol (B145695) concentration in water), microwave power, extraction time, and the solid-to-solvent ratio. mdpi.comanalis.com.mymdpi.comscielo.br Studies have utilized response surface methodology (RSM) to determine optimal MAE conditions for extracting phenolic compounds. mdpi.comanalis.com.myscielo.br

In UAE, parameters such as the type and concentration of the solvent (e.g., using green solvents like polyethylene (B3416737) glycol), sample size, pH, ultrasonic power, and extraction time are critical for optimization. tandfonline.comtandfonline.comnih.gov Finding the right balance is important, as excessive ultrasonic energy can lead to degradation. tandfonline.com

For SFE, the most influential parameters affecting the solubility and yield of magnolol are typically pressure and temperature. csic.esresearchgate.netmdpi.com The addition and concentration of co-solvents, as well as CO2 flow rate and particle size of the plant material, also play significant roles. csic.esresearchgate.netcapes.gov.brmdpi.commdpi.com Optimization studies using designs like Taguchi have shown the strong influence of pressure and temperature on the extraction of magnolol from Magnolia officinalis. researchgate.net

In PLE, the choice of solvent, temperature, extraction time, and pressure are the main parameters influencing the process performance. mdpi.comsapub.orgmdpi.com The nature of the plant matrix and the properties and localization of magnolol within the matrix also affect the optimal conditions. sapub.org Elevated temperatures and pressures in PLE enhance solubility and mass transfer, leading to improved extraction efficiency. mdpi.comscispace.comsapub.org

The optimization of these parameters is often achieved through experimental design methodologies like Response Surface Methodology (RSM) or Taguchi design, which help to evaluate the influence of multiple variables and their interactions on the extraction yield and selectivity. mdpi.comanalis.com.myscielo.brresearchgate.netmdpi.commdpi.com

Here is a table summarizing some reported findings on magnolol content in different plant tissues:

Magnolia SpeciesPlant TissueMagnolol ContentReference
Magnolia officinalisBark & Branch Bark~2.30% (Total with Honokiol) plamed.cn
Magnolia officinalisRoot Bark~8.22% (Total with Honokiol) plamed.cn
Magnolia treeRoots87–96 mg/g of extract (Highest content) nih.gov
Magnolia treePlant extracts0.05 mg/g to 91.91 mg/g (Varies) nih.gov

Here is a table illustrating the effect of extraction technique on magnolol yield based on one study comparing PLE and Soxhlet:

Extraction TechniqueMagnolol Proportion in ExtractReference
PLE46% sapub.orgscispace.com
Soxhlet30% sapub.orgscispace.com

Here is a table summarizing some reported optimization parameters for different extraction techniques (Note: Specific magnolol extraction parameters may vary depending on the study and matrix):

Extraction TechniqueKey Optimization ParametersExamples of Influential FactorsReference
MAESolvent concentration, Microwave power, Extraction time, Solid-to-solvent ratioEthanol concentration, Irradiation time, Microwave power mdpi.comanalis.com.mymdpi.comscielo.br
UAESolvent type and concentration, Sample size, pH, Ultrasonic power, Extraction timePEG concentration, Ultrasonic power, Extraction time tandfonline.comtandfonline.comnih.gov
SFEPressure, Temperature, Co-solvent concentration, CO2 flow rate, Particle sizePressure (>50% influence on selectivity), Temperature, Ethanol % csic.esresearchgate.netcapes.gov.brmdpi.commdpi.com
PLESolvent type, Temperature, Pressure, Extraction timeTemperature, Pressure, Liquid-to-solid ratio, Extraction duration mdpi.comsapub.orgmdpi.com

Biosynthetic Pathways and Genetic Elucidation of Magnolol

Proposed Biosynthetic Route from Precursor Molecules

The proposed biosynthetic route for magnolol (B1675913) involves the conversion of upstream metabolites leading to the formation of chavicol, followed by the dimerization of two chavicol units. This process is hypothesized to be catalyzed by specific enzymes within the plant. researchgate.netmdpi.com

Role of Chavicol in Magnolol Biosynthesis

Chavicol (p-allylphenol) is identified as a key precursor molecule in the biosynthesis of magnolol. researchgate.netmdpi.comwikipedia.org It is a natural phenylpropene compound. wikipedia.org The proposed pathway suggests that magnolol is synthesized by linking two molecules of chavicol. researchgate.netmdpi.com Chavicol itself is synthesized through a pathway involving enzymes such as tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), alcohol dehydrogenase (ADH), coniferyl alcohol acetyltransferase (CAAT), and allylphenol synthases (APS). mdpi.com Multiple copies of the genes encoding these enzymes are present in the M. officinalis genome and are expressed in tissues where magnolol is produced. mdpi.com

Enzymatic Catalysis in Dimerization: Laccase Involvement

The dimerization of two chavicol molecules to form magnolol is hypothesized to be catalyzed by laccase enzymes. researchgate.netmdpi.comresearchgate.net Laccases are multicopper oxidases that play a role in oxidizing aromatic substrates, including phenolics, and are involved in anabolic processes in plants. mdpi.comnih.govnih.gov They facilitate the oxidation of low-molecular-weight phenolics into dimeric products through self/cross-coupling reactions. mdpi.comnih.gov Experimental evidence supports the role of laccase in catalyzing the synthesis of magnolol from chavicol in vitro, confirming this as a crucial step in the biosynthetic pathway within M. officinalis. mdpi.comresearchgate.net Specifically, the enzyme MoLAC14 has been identified as a pivotal laccase in magnolol synthesis in M. officinalis. researchgate.netresearchgate.netnih.gov

Genomic and Transcriptomic Analysis for Pathway Gene Identification

Genomic and transcriptomic analyses have been instrumental in identifying the genes involved in magnolol biosynthesis in M. officinalis. Transcriptome sequencing of magnolol-producing tissues has been conducted to validate the proposed biosynthetic pathway. researchgate.netmdpi.com By leveraging RNA-seq data, researchers have refined the genome annotation of M. officinalis and identified laccase genes. researchgate.netmdpi.com Highly expressed laccase genes in magnolol-producing tissues were selected for functional analysis to examine their ability to synthesize magnolol in vitro. researchgate.netmdpi.com This approach led to the identification of specific laccase enzymes responsible for magnolol synthesis. researchgate.netmdpi.com Studies have identified multiple copies of genes related to the chavicol synthesis pathway (TALs, 4CLs, CCRs, ADHs, CAATs, and APSs) in the M. officinalis genome, with some being differentially expressed in various tissues. mdpi.com Transcriptomic analysis has also been used in other contexts to understand the effects of magnolol on gene expression in different organisms or conditions, although this is distinct from elucidating the plant's own biosynthetic pathway genes. nih.govmdpi.comijpsonline.comfrontiersin.orgnih.govnih.gov

Biotechnological Approaches for Magnolol Production

Biotechnological approaches are being explored to overcome challenges associated with obtaining magnolol solely through extraction from M. officinalis, such as the long cultivation time required and the relatively low concentration of magnolol in the plant bark. researchgate.netmdpi.com Synthetic biology offers a promising avenue for the efficient production of natural compounds like magnolol. researchgate.netmdpi.comresearchgate.netnih.gov The elucidation of the magnolol biosynthetic pathway, particularly the identification of key enzymes like laccase (MoLAC14), lays the groundwork for synthetic biology-driven production. researchgate.netmdpi.comresearchgate.netnih.gov Efforts have included optimizing the activity and stability of enzymes involved in the pathway. For instance, modifications to the MoLAC14 enzyme through selective mutations have enhanced its thermal stability and catalytic activity, leading to significantly increased magnolol production in vitro. researchgate.netmdpi.comresearchgate.netnih.gov Research has demonstrated the potential for producing magnolol in cell suspension cultures of Magnolia dealbata, achieving higher yields compared to field-grown plants. researchgate.net These biotechnological advancements aim to provide more efficient and sustainable methods for obtaining magnolol.

Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
Magnolol72300
Chavicol68148
Matairesinol122253

Data Table: MoLAC14 Enzyme Kinetics (Example based on search result mention of Table 1 in researchgate.net)

While the full data from Table 1 in source researchgate.net is not directly available in the search snippets, the text mentions enzyme kinetics were determined for wild-type and engineered laccase. An example structure for presenting such data, if it were available, is shown below.

Enzyme VariantKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km)
Wild-type MoLAC14[Data][Data][Data]
Engineered MoLAC14 (e.g., L532A mutant)[Data][Data][Data]

Data Table: Relative Expression Levels of Genes in A. alternata under Magnolol Stress (Example based on search result mention of Figure 4A in nih.gov)

Similarly, while the full data from Figure 4A in source nih.gov is not provided, the text describes the down-regulation of certain genes. An example structure for presenting such data is below.

Gene IDFold Change (Magnolol Treated vs. Control)Significance (p-value)
pksI-4.39[Data]
omtI-2.28[Data]
moxISignificantly down-regulated[Data]
sdrISignificantly down-regulated[Data]
doxINo significant difference[Data]

Synthetic Chemistry and Structural Modification of Magnolol

Conventional Synthetic Routes to Magnolol (B1675913)

Chemical synthesis of magnolol has been explored since the 1950s. Early efforts proposed using chavicol as a substrate for magnolol synthesis through suitable chemical transformation. mdpi.com Another approach in the 1980s involved synthesizing magnolol from phenol, although this method was reported to be non-specific, resulting in low yields and the formation of by-products. mdpi.com

While specific detailed "conventional synthetic routes" for de novo magnolol synthesis based solely on the provided citation thegoodscentscompany.com are not extensively described within that source, thegoodscentscompany.com discusses the synthesis of magnolol and honokiol (B1673403) derivatives, particularly focusing on a prodrug approach. This involves the transformation of the hydroxyl groups of magnolol and honokiol into ester functional groups. thegoodscentscompany.com This suggests that conventional synthetic strategies for manipulating the magnolol scaffold, even if not for its initial construction, involve reactions targeting its key functional groups.

Design and Synthesis of Magnolol Derivatives

The design and synthesis of magnolol derivatives have been a significant area of research aimed at enhancing its therapeutic potential and overcoming limitations such as poor water solubility and low bioavailability. researchgate.net Numerous studies have reported the synthesis of a wide array of magnolol derivatives through various chemical reactions targeting different parts of the molecule. mdpi.comnih.govresearchgate.netwikipedia.orgwikidata.orgresearchgate.netguidetopharmacology.orgresearchgate.netnih.govcabidigitallibrary.orgfrontiersin.orgnih.govnih.gov These modifications have led to the development of semi-synthetic derivatives with structural variants exhibiting new and improved pharmacological properties, with some showing significantly greater cytotoxicity compared to magnolol. researchgate.netnih.gov

For instance, studies have designed and synthesized series of magnolol derivatives, evaluating their activities for various applications, including anti-aging effects and anti-cancer properties. mdpi.comresearchgate.netnih.govnih.gov The synthesis of these derivatives often involves reactions that selectively modify the phenolic hydroxyl groups, the benzene (B151609) rings, or the diene bonds (allyl groups) of the magnolol structure. researchgate.netresearchgate.netnih.gov

Strategies for Functional Group Modification (e.g., phenolic hydroxyl groups, benzene rings, diene bonds)

Structural modifications of magnolol primarily focus on its key functional groups: the phenolic hydroxyl groups, the benzene rings, and the allyl (diene) bonds. researchgate.netresearchgate.netnih.gov Changes to these sites can lead to altered biological activities, toxicity, and bioavailability. researchgate.netresearchgate.net

Modification of the phenolic hydroxyl groups is a common strategy. This includes reactions such as alkylation, esterification, and the introduction of various functional groups. researchgate.netwikidata.orgresearchgate.netcabidigitallibrary.orgnih.gov For example, Williamson alkylation has been used to synthesize magnolol derivatives by replacing the hydroxyl group with an alkyloxy group. nih.govwikidata.orgnih.gov Acetylation and nitration methods have also been employed to modify the phenolic hydroxyls. nih.gov Introducing groups like methyl, isopropyl, allyl, 2-propynyl, nitroso, ester, and benzyl (B1604629) groups at the hydroxyl positions has been explored to potentially reduce toxicity and increase efficacy or enhance antioxidant activity. mdpi.comresearchgate.netnih.gov The introduction of ester groups, acylhydrazides, and 1,3,4-oxadiazoles at the phenolic hydroxyl groups has also been reported. cabidigitallibrary.org Furthermore, novel derivatives linking a 1,3,5-triazine (B166579) ring to one of the phenolic OH groups have been synthesized via alkylation catalyzed by potassium carbonate. mdpi.comresearchgate.netnih.gov The position and protection of the phenol-OH group can significantly influence in vitro activities. researchgate.net

Modifications of the benzene rings have involved reactions such as Friedel-Crafts alkylation, introducing alkyl groups to the benzene ring. nih.gov Suzuki coupling reactions, catalyzed by palladium, have also been utilized to synthesize magnolol derivatives involving the formation of carbon-carbon bonds between benzene groups. nih.govfrontiersin.org Introducing amino or nitro groups to the biphenyl (B1667301) core has also been achieved through optimized synthetic procedures like the Suzuki-Miyaura cross-coupling reaction followed by functional group insertions and rearrangements. researchgate.net Halogenation of the benzene ring has also been explored. frontiersin.org

Modification of the diene bonds, specifically the allyl groups, has included addition reactions. nih.gov Hydrogenation of the propylene (B89431) group has also been performed, leading to derivatives with altered activity. nih.gov Claisen rearrangement has been used to prepare allylated magnolol derivatives. frontiersin.org

These modification strategies highlight the versatility of the magnolol scaffold for generating a diverse library of analogues with varied chemical and biological properties.

Prodrug Approaches for Modulating Pharmacological Action

The prodrug approach is a valuable strategy employed to improve the bioactivity of compounds by chemically transforming functional groups to enhance properties like water solubility, absorption, distribution, metabolism, and excretion. nih.govijpsonline.com For magnolol, which faces challenges such as poor aqueous solubility, the prodrug strategy has been applied to modulate its pharmacological action. thegoodscentscompany.comthegoodscentscompany.com

A key approach involves the transformation of the phenolic hydroxyl groups into ester functional groups. thegoodscentscompany.com This esterification can lead to derivatives with improved water solubility and potentially enhanced potency. thegoodscentscompany.comthegoodscentscompany.com The rationale is that the ester linkage can undergo in vivo biotransformation through chemical or enzymatic cleavage, releasing the active magnolol molecule at the target site. thegoodscentscompany.com Studies have shown that ester derivatives, such as butyrate (B1204436) esters, can significantly influence the antiproliferative activity, suggesting that the combination of an ester group and a free phenol-OH group plays a role in the observed pharmacological effects. thegoodscentscompany.comnih.govthegoodscentscompany.com

Green Chemistry Principles in Magnolol Synthesis

The application of green chemistry principles in the synthesis of magnolol and its derivatives is gaining importance to minimize environmental impact and promote sustainability. This involves utilizing renewable resources, developing energy-efficient processes, and employing environmentally friendly solvents and reagents. rsc.org

Magnolol itself, being a natural product derived from plants, serves as a renewable feedstock for the synthesis of bio-based materials and derivatives. nih.govrsc.orgwikipedia.orgresearchgate.net Researchers have explored synthesizing magnolol-based compounds using green chemistry approaches. For instance, the synthesis of benzoxazine (B1645224) monomers from renewable magnolol and furfurylamine (B118560) has been achieved using microwave irradiation and poly(ethylene glycol) (PEG) as a green solvent. nih.govfishersci.ca This approach demonstrated the advantages of microwave heating for rapid synthesis and the benefits of using a green solvent. nih.govfishersci.ca

Efforts to develop more efficient and sustainable synthetic procedures for magnolol and related compounds are ongoing, aiming to reduce the reliance on costly reagents and improve yields while adhering to environmentally conscious practices. google.com

Characterization of Novel Magnolol Analogues

The synthesis of novel magnolol analogues necessitates thorough characterization to confirm their chemical structures, purity, and properties. A range of spectroscopic and analytical techniques are routinely employed for this purpose.

Commonly used techniques for the structural characterization of magnolol derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1H NMR and 13C NMR, which provide detailed information about the hydrogen and carbon environments within the molecule. mdpi.comresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.govmdpi.com Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRMS or HR-ESI-MS), is used to determine the molecular weight and elemental composition of the synthesized compounds. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com

Other spectroscopic techniques like Ultraviolet-Visible (UV) spectroscopy and Infrared (IR) spectroscopy are also utilized to obtain information about the electronic transitions and functional groups present in the molecules. cabidigitallibrary.org In some cases, X-ray crystallography is employed to determine the absolute configuration and detailed three-dimensional structure of crystalline derivatives. cabidigitallibrary.org

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are frequently used to assess the purity of the synthesized magnolol derivatives. nih.gov Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to study the thermal behavior and polymerization characteristics of magnolol-based monomers and materials. rsc.org

These characterization methods are essential for confirming the successful synthesis of novel magnolol analogues and providing a basis for understanding their structure-activity relationships and potential applications.

Structure Activity Relationship Sar Studies of Magnolol and Its Derivatives

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

Influence of Hydroxyl Moieties

The hydroxyl groups present in the biphenyl (B1667301) core of magnolol (B1675913) play a key role in its biological activities. Studies have shown that these hydroxyl groups are important for antifungal activity. nih.govacs.org For instance, O-alkylation of the hydroxyl groups in magnolol has been shown to influence cytotoxic activity against various cancer cell lines. While O-alkylation of one hydroxyl group might improve cytotoxic activity, alkylation of both hydroxyl groups can render the derivatives inactive. mdpi.com This suggests that at least one free hydroxyl group is often essential for certain activities. Methylation or di-methylation at the phenolic hydroxyl groups of magnolol has also been found to potentially reduce cytotoxicity to normal cells. nih.gov

Impact of Allyl Bisphenol Structure Modifications

Magnolol possesses an allyl bisphenol structure, and modifications to this core structure significantly impact its biological properties. The presence of both hydroxyl and allyl groups on the biphenyl core has been linked to some of the biological properties of magnolol and its isomer, honokiol (B1673403). cnr.it Changes to the allyl bisphenol structure, including modifications to the allyl groups, benzene (B151609) rings, and diene bonds, are common strategies in the design of magnolol derivatives. researchgate.netnih.gov These modifications can lead to derivatives with enhanced activities, such as improved anti-aging effects, where both the allyl groups and the hydroxyls on the phenyl ring were found to be active groups. nih.govfrontiersin.org For example, introducing groups like allyl, 2-propynyl, and nitroso with better antioxidant activity has been explored to enhance the anti-aging effect. nih.gov

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry approaches, particularly molecular docking and binding free-energy calculations, are valuable tools in complementing experimental SAR studies. These methods provide insights into the molecular interactions between magnolol or its derivatives and their biological targets, helping to explain observed activity differences based on structural variations. mdpi.commdpi.comacs.orgusda.gov

Molecular Docking Studies for Receptor Interactions

Molecular docking studies are widely used to predict the binding modes and affinities of magnolol and its derivatives to target proteins or receptors. mdpi.comwikipedia.orgwikidata.org These studies can reveal the key residues involved in the interaction and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-pi stacking) that stabilize the complex. mdpi.comfrontiersin.org

For example, molecular docking studies have been used to investigate the potential binding of magnolol and its derivatives to various targets, including:

Squalene epoxidase, an enzyme involved in fungal ergosterol (B1671047) synthesis. Docking suggested that magnolol and honokiol fit the binding site and interact via hydrogen bonding to specific residues. mdpi.com

Importin-β1, a nuclear chaperone. Molecular docking indicated that magnolol and honokiol interact within the contact area of Importin-β1 with the GTP binding protein Ran, suggesting that these biphenols can bind through intramolecular interactions like hydrogen bonding and hydrophobic contacts. frontiersin.org

Cannabinoid receptors (CB1 and CB2). Docking studies revealed the importance of a hydroxyl moiety forming hydrogen bonds with specific serine residues in both receptors and highlighted pi-pi interactions with phenylalanine residues. mdpi.comusda.gov

α-Glucosidase, an enzyme relevant to type 2 diabetes. Docking provided support for experimental findings on the inhibitory activity of magnolol. mdpi.com

eGFR receptors in breast cancer cells, used to computationally estimate anticancer activity of magnolol-derived benzoxazine (B1645224) monomers. acs.org

These studies help visualize how different parts of the magnolol structure interact with the binding site of a target, providing a molecular basis for understanding SAR.

Binding Free-Energy Calculations

Binding free-energy calculations are computational methods used to quantify the strength of the interaction between a ligand (like magnolol or its derivative) and its receptor. These calculations provide a thermodynamic perspective on the binding process and can help explain differences in binding affinities observed experimentally or predicted by docking. mdpi.comusda.govwikipedia.org

Studies have utilized binding free-energy calculations to further delineate SAR. For instance, in studies involving cannabinoid receptors, binding free-energy data helped explain the impact of replacing a hydroxyl group with a methoxy (B1213986) group on the binding affinity towards CB1R versus CB2R. mdpi.comusda.gov Similarly, calculations have been performed for the interaction between magnolol and proteins like NDM-1, a metallo-beta-lactamase, to understand the energy contributions of specific residues to the total binding energy. nih.gov These calculations provide a more quantitative measure of the interaction strength, complementing the qualitative insights from molecular docking and contributing to a deeper understanding of how structural modifications influence binding and, consequently, biological activity.

Here is a table summarizing some research findings related to Magnolol's interactions:

Target / InteractionKey FindingsRelevant SectionSource
Antifungal ActivityHydroxyl groups play a key role. nih.govacs.org Derivatives can be more potent than magnolol. nih.gov5.1.1 nih.govacs.org
Cytotoxic Activity (Cancer Cells)O-alkylation of hydroxyl groups influences activity; at least one free OH may be necessary. mdpi.com Substituents on benzyl (B1604629) ring also matter. mdpi.com5.1.1, 5.1.2 mdpi.com
Anti-aging EffectAllyl groups and hydroxyls on the phenyl are active groups. nih.govfrontiersin.org5.1.1, 5.1.2 nih.govfrontiersin.org
Squalene Epoxidase (Antifungal)Docking suggests binding in the active site via hydrogen bonding to Leu416. mdpi.com5.2.1 mdpi.com
Importin-β1Docking indicates interaction in the Ran binding area via H-bonding and hydrophobic contacts. frontiersin.org5.2.1 frontiersin.org
Cannabinoid Receptors (CB1, CB2)Hydroxyl moiety forms H-bonds with Ser383 (CB1R) and Ser285 (CB2R). mdpi.comusda.gov Pi-pi interactions with Phe residues observed. mdpi.com5.2.1 mdpi.comusda.gov
α-GlucosidaseDocking supports inhibitory activity. mdpi.com Binding predominantly sustained by hydrophobic interactions. mdpi.com5.2.1, 5.2.2 mdpi.com
NDM-1 (Metallo-beta-lactamase)Binding free energy calculated; specific residues contribute strongly to binding. nih.gov5.2.2 nih.gov
Bovine Serum Albumin (BSA)Hydrophobic forces play a major role in the interaction. nih.govresearchgate.net5.2.2 (Implied) nih.govresearchgate.net

Molecular Mechanisms and Cellular Pharmacology of Magnolol in Vitro Investigations

Regulation of Cellular Proliferation and Viability in Malignant Cells

Magnolol (B1675913) has been shown to inhibit the proliferation and reduce the viability of various cancer cell lines. mdpi.commdpi.com The concentration required for this inhibitory effect can vary depending on the cancer type and treatment duration. For instance, in vitro IC50 values for magnolol typically range from 20 to 100 μM after 24 hours of treatment in the majority of cancer types. mdpi.com A minimum effective inhibitory dose of 2.4 μM has been reported in cancer stem cells derived from oral squamous cell carcinoma. mdpi.com

Studies have indicated that magnolol's antiproliferative effects are associated with the attenuation of signaling pathways such as PI3K/Akt/mTOR. mdpi.com Magnolol has been observed to decrease the phosphorylation of key proteins in this pathway, including PI3K, Akt, mTOR, p70S6K, and 4E-BP1, an effect that appears to be independent of the specific cancer type. mdpi.com Furthermore, magnolol has been shown to inhibit DNA synthesis, contributing to the suppression of cell proliferation in cultured human colon and liver cancer cells. nih.gov

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. mdpi.comjst.go.jp Promoting apoptosis in cancer cells is a feasible strategy for anticancer therapy. mdpi.com Magnolol has been widely investigated for its ability to induce apoptosis in numerous cancer cell lines. mdpi.commdpi.comnih.govnih.gov Different cellular mechanisms underlying magnolol-triggered apoptosis have been explored. mdpi.com

Mitochondria-Dependent Intrinsic Pathway Modulation

The mitochondria-dependent intrinsic apoptotic pathway is a major process initiated by intracellular stress stimuli and involves the release of cytochrome c from mitochondria, regulated by Bcl-2 family proteins and caspases. mdpi.comjst.go.jp Magnolol primarily induces apoptosis through this pathway in various cancer types, including breast cancer, colon cancer, glioblastoma, liver cancer, lung cancer, lymphoma, melanoma, osteosarcoma, ovarian cancer, and thyroid cancer. mdpi.com

Magnolol treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, resulting in an elevated Bax/Bcl-2 ratio. mdpi.com This imbalance promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol. mdpi.comnih.govnih.govingentaconnect.comdovepress.com Cytochrome c then interacts with Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9. mdpi.com Activated caspase-9 subsequently cleaves and activates downstream executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell. mdpi.comnih.goviiarjournals.orgamegroups.orgsemanticscholar.org Magnolol has also been shown to induce the mitochondria-to-nucleus translocation of apoptosis-inducing factor (AIF), further contributing to apoptosis induction. mdpi.comingentaconnect.com

Data from in vitro studies illustrating the effect of magnolol on mitochondrial membrane potential and caspase activation are presented in the table below.

Cancer Cell Line Magnolol Concentration Treatment Duration Effect on Mitochondrial Membrane Potential (ΔΨm) Caspase Activation Reference
Human glioblastoma cells Not specified Not specified Decreased oncotarget.com Caspase-9 and Caspase-3 activated oncotarget.com oncotarget.com
NSCLC cells (A549 and CL1-5-F4) Various concentrations Not specified Loss of Ψm induced iiarjournals.org Caspase-3, -8, and -9 cleavage induced iiarjournals.org iiarjournals.org
MCF-7 breast cancer cells Not specified Not specified Reduced ingentaconnect.com Caspase-dependent apoptosis ingentaconnect.com ingentaconnect.com
HepG2 hepatocellular carcinoma cells 10, 20, 30 µM 48 hours Loss of mitochondrial membrane potential dovepress.com Cytochrome c release dovepress.com dovepress.com
COLO205 colon cancer cells 100 µM Not specified Cytochrome c translocation nih.govnih.gov Caspase-3, -8, and -9 activation nih.gov nih.govnih.gov
HCT-116 colon cancer cells Not specified Not specified Release of mitochondrial cytochrome c nih.gov Caspase-3 and PARP cleavages nih.gov nih.gov
CH27 lung squamous carcinoma cells 80-100 µM Not specified Release of cytochrome c from mitochondria nih.gov Caspase cascade activated nih.gov nih.gov
SGC-7901 gastric adenocarcinoma cells Various concentrations Not specified Dissipation of mitochondrial membrane potential (ΔΨm) semanticscholar.org Caspase-3 activation semanticscholar.org semanticscholar.org
KYSE-150 esophagus cancer cells 50 µM (48h), 150 µM (24h) 24 or 48 hours Not specified Caspase-3 and Caspase-9 activated nih.gov nih.gov
TNBC cell lines (MDA-MB-231 and 4T1) Various concentrations 48 hours Higher loss of mitochondrial membrane potential (ΔΨm) iiarjournals.org Cleaved caspase-3, -8, and -9 increased iiarjournals.org iiarjournals.org

Death Receptor Pathway Involvement

In addition to the intrinsic pathway, magnolol can also activate the extrinsic, or death receptor-mediated, apoptotic pathway in some cancer cell types, including fibrosarcoma, glioblastoma, leukemia, melanoma, renal cancer, and skin cancer. mdpi.comjst.go.jp This pathway is initiated by the binding of death ligands (such as FASL, TNF, and TRAIL) to their corresponding death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of procaspase-8. mdpi.comjst.go.jp Activated caspase-8 then directly cleaves and activates executioner caspases like caspase-3. mdpi.comiiarjournals.org

Studies have shown that magnolol can induce death receptor-mediated caspase-8 activation in a concentration-dependent manner. mdpi.comiiarjournals.org For example, magnolol increased the expression of FAS and FASL in NSCLC cells. iiarjournals.orgiiarjournals.org Magnolol has also been found to sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) and downregulating anti-apoptotic proteins like c-FLIP and Mcl-1. mdpi.com

Regulation of Bcl-2 Family Proteins and Caspase Cascade

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in determining a cell's fate. mdpi.comsemanticscholar.org Magnolol consistently downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL, while upregulating the expression of pro-apoptotic proteins like Bax, Bad, and Bcl-XS in various cancer cells. mdpi.commdpi.comnih.govnih.govingentaconnect.comamegroups.orgsemanticscholar.org This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis via the mitochondrial pathway. mdpi.comsemanticscholar.org

The activation of the caspase cascade is a central event in both intrinsic and extrinsic apoptotic pathways. mdpi.comjst.go.jp Magnolol has been shown to induce the cleavage and activation of initiator caspases, particularly caspase-9 (intrinsic pathway), and in some cases, caspase-8 (extrinsic pathway). mdpi.comnih.goviiarjournals.orgamegroups.orgnih.goviiarjournals.org These initiator caspases then activate the executioner caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis, including PARP cleavage. mdpi.comnih.govingentaconnect.comiiarjournals.org

The table below summarizes the effects of magnolol on key proteins involved in the Bcl-2 family and caspase cascade in different cancer cell lines.

Cancer Cell Line Magnolol Treatment Effect on Bcl-2 Effect on Bax Effect on Caspase-3 Effect on Caspase-9 Effect on Caspase-8 Reference
Various cancer types Not specified Decreased mdpi.com Increased mdpi.com Activated mdpi.com Activated (via intrinsic pathway) mdpi.com Activated (via extrinsic pathway in some cases) mdpi.com mdpi.com
Human glioblastoma cells Not specified Not specified Not specified Activated oncotarget.com Activated oncotarget.com Not specified oncotarget.com
NSCLC cells (A549 and CL1-5-F4) Various concentrations Not specified Not specified Cleavage induced iiarjournals.org Cleavage induced iiarjournals.org Cleavage induced iiarjournals.org iiarjournals.org
MCF-7 breast cancer cells Not specified Down-regulation ingentaconnect.com Up-regulation ingentaconnect.com Caspase-dependent apoptosis ingentaconnect.com Not specified Not specified ingentaconnect.com
COLO205 colon cancer cells 100 µM Downregulation nih.gov Not specified Activation nih.gov Activation nih.gov Activation nih.gov nih.gov
HCT-116 colon cancer cells Not specified Downregulated nih.gov Upregulated nih.gov Cleavage nih.gov Not specified Not specified nih.gov
CH27 lung squamous carcinoma cells 80-100 µM Decreased Bcl-XLnih.gov Increased Bad and Bcl-XSnih.gov Activated nih.gov Activated nih.gov Not specified nih.gov
SGC-7901 gastric adenocarcinoma cells Various concentrations Down-regulation semanticscholar.org Up-regulation semanticscholar.org Activation and cleavage semanticscholar.org Not specified Not specified semanticscholar.org
KYSE-150 esophagus cancer cells 50 µM (48h), 150 µM (24h) Decreased amegroups.orgnih.gov Increased amegroups.orgnih.gov Activated amegroups.orgnih.gov Activated amegroups.orgnih.gov Unchanged nih.gov amegroups.orgnih.gov
MKN-45 gastric cancer cells Magnolol and/or cisplatin Dramatically reduced mdpi.com Considerable elevation mdpi.com Not specified Not specified Not specified mdpi.com
TNBC cell lines (MDA-MB-231 and 4T1) Various concentrations Inhibited expression of anti-apoptotic proteins (C-FLIP, MCL-1, and XIAP) iiarjournals.org Not specified Increased cleaved caspase-3 iiarjournals.org Increased cleaved caspase-9 iiarjournals.org Increased cleaved caspase-8 iiarjournals.org iiarjournals.org

Cell Cycle Arrest Mechanisms

Abnormal cell cycle regulation is a hallmark of cancer, leading to uncontrolled proliferation. mdpi.com Magnolol has been shown to induce cell cycle arrest in various cancer cell types, which can precede or occur in conjunction with apoptosis. mdpi.commdpi.comphcogj.com Magnolol can trigger cell cycle arrest at different phases, including sub-G1, G0/G1, and G2/M. mdpi.com The specific phase of arrest appears to be dependent on the magnolol concentration and the cancer cell type. mdpi.com

For instance, in bladder cancer cells, lower doses of magnolol (20 and 40 μM) induced G0/G1 arrest, while a higher dose (60 μM) led to G2/M arrest. mdpi.com G0/G1 arrest has been observed with magnolol concentrations typically ranging from 10 to 40 μM in various cancer types, including cholangiocarcinoma, colon cancer, gallbladder cancer, glioblastoma, liver cancer, melanoma, osteosarcoma, and renal cancer. mdpi.com Higher doses (75-100 μM in skin cancer and 80-100 μM in breast cancer) were associated with G2/M arrest. mdpi.com Sub-G1 arrest has also been reported in gastric cancer, liver cancer, lung cancer, oral cancer, and renal cancer, without a clear dose preference, suggesting the influence of cancer type heterogeneity. mdpi.com

Magnolol-induced cell cycle arrest is often associated with the modulation of key cell cycle regulatory proteins. Studies have shown that magnolol can increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, while decreasing the expression of cyclins (e.g., cyclin B1) and CDKs (e.g., CDK1) that promote cell cycle progression. mdpi.comnih.govingentaconnect.comoncotarget.comkarger.com For example, magnolol treatment of colon cancer cells resulted in a significant increase in p21 expression. mdpi.comnih.gov

The table below provides examples of magnolol's effects on cell cycle arrest in different cancer cell lines.

Cancer Cell Line Magnolol Concentration Cell Cycle Phase Arrest Associated Protein Modulation Reference
Various cancer types Dose-dependent Sub-G1, G0/G1, and G2/M mdpi.com Not specified (phase-dependent) mdpi.com mdpi.com
Human glioblastoma cells (U373) Not specified Not specified Promotes p21/Cip1 and p27/Kip1 expression oncotarget.com oncotarget.com
Bladder cancer cells 20, 40 µM G0/G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Bladder cancer cells 60 µM G2/M arrest mdpi.com Not specified mdpi.com mdpi.com
Cholangiocarcinoma cells 10-40 µM (typical range) G0/G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Colon cancer cells 10-40 µM (typical range) G0/G1 arrest mdpi.com Increased p21 expression mdpi.comnih.gov mdpi.commdpi.comnih.gov
Gallbladder cancer cells 10-40 µM (typical range) G0/G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Glioblastoma cells 10-40 µM (typical range) G0/G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Liver cancer cells 10-40 µM (typical range) G0/G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Melanoma cells 10-40 µM (typical range) G0/G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Osteosarcoma cells 10-40 µM (typical range) G0/G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Renal cancer cells 10-40 µM (typical range) G0/G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Skin cancer cells 75-100 µM G2/M arrest mdpi.com Not specified mdpi.com mdpi.com
Breast cancer cells 80-100 µM G2/M arrest mdpi.com Down-regulation of cyclin B1 and CDK1, up-regulation of p21 and p53 ingentaconnect.com mdpi.comingentaconnect.com
Gastric cancer cells Not specified Sub-G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Liver cancer cells Not specified Sub-G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Lung cancer cells Not specified Sub-G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Oral cancer cells Not specified Sub-G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Renal cancer cells Not specified Sub-G1 arrest mdpi.com Not specified mdpi.com mdpi.com
Ovarian cancer cells (SKOV3 and ES-2) Low concentrations G0/G1 arrest phcogj.com Down-regulation of cyclin D1 phcogj.com phcogj.com
NSCLC cells Dose-dependent Mitotic phase arrest, G2/M progression inhibited karger.com Alteration of cell cycle regulators karger.com karger.com
MKN-45 gastric cancer cells Magnolol or magnolol plus cisplatin Significant increase in p53 and p21 expression mdpi.com Not specified mdpi.com mdpi.com
Hepatocellular carcinoma cells (HepG2) Not specified G0/G1 arrest dovepress.com Not specified dovepress.com dovepress.com
SGC-7901 gastric adenocarcinoma cells Various concentrations S-phase arrest semanticscholar.org Not specified semanticscholar.org semanticscholar.org

Inhibition of Cellular Migration and Invasion

Cancer cell migration and invasion are critical steps in tumor metastasis. In vitro studies have consistently demonstrated that magnolol can suppress the migratory and invasive capabilities of various cancer cell types. mdpi.commdpi.comnih.gov This effect has been observed in breast cancer, cholangiocarcinoma, colon cancer, esophagus cancer, glioblastoma, liver cancer, myeloma, oral carcinoma, osteosarcoma, ovarian cancer, pancreatic cancer, prostate cancer, and renal cancer. mdpi.com

Magnolol inhibits migration and invasion through various mechanisms, including the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating invasion. mdpi.comiiarjournals.orgamegroups.orgnih.goviiarjournals.orgnih.gov Magnolol has also been shown to suppress the expression of other metastasis-related proteins like uPA and VEGF. iiarjournals.orgnih.goviiarjournals.org

Furthermore, magnolol can inhibit cellular migration and invasion by affecting signaling pathways involved in these processes, such as NF-κB, PI3K/Akt, ERK, and STAT3 signaling. mdpi.comnih.goviiarjournals.orgnih.gov For example, magnolol suppressed invasion and migration in glioblastoma cells by inhibiting STAT3 signaling. aacrjournals.org In hepatocellular carcinoma cells, magnolol inhibited ERK-modulated metastatic potential. nih.gov Magnolol also suppressed epithelial-mesenchymal transition (EMT), a process that enhances migratory and invasive properties, by increasing E-cadherin expression and decreasing N-cadherin and vimentin (B1176767) expression in pancreatic cancer cells. nih.gov

The table below presents examples of magnolol's effects on cancer cell migration and invasion in vitro.

Cancer Cell Line Magnolol Treatment Effect on Migration Effect on Invasion Associated Mechanisms/Proteins Reference
Various cancer types Not specified Restrains mdpi.com Restrains mdpi.com Inhibition of MMPs, uPA, NF-κB, PI3K/Akt, MAPK signaling mdpi.comnih.gov mdpi.comnih.gov
Human PC3 cells (prostate cancer) Not specified Inhibits oncotarget.com Inhibits oncotarget.com Not specified oncotarget.com oncotarget.com
NSCLC cells (A549 and CL1-5-F4) Various concentrations Reduced iiarjournals.orgiiarjournals.org Reduced iiarjournals.orgiiarjournals.org Reduced EMT, decreased MMP2, MMP9, VEGFA, uPA expression iiarjournals.org iiarjournals.orgiiarjournals.org
Breast cancer cells Not specified Suppresses mdpi.com Suppresses mdpi.com Inhibiting NF-κB signaling-mediated MMP-9 downregulation mdpi.com mdpi.com
Prostate cancer cells Not specified Suppresses mdpi.com Suppresses mdpi.com Inhibiting NF-κB signaling-mediated MMP-9 downregulation mdpi.com mdpi.com
Cholangiocarcinoma cells Not specified Suppresses mdpi.com Suppresses mdpi.com Inhibiting NF-κB signaling-mediated MMP-9 downregulation mdpi.com mdpi.com
Ovarian cancer cells Not specified Inhibiting phcogj.com Not specified Inhibiting adhesion and MMP activities phcogj.com phcogj.com
Bladder cancer cells (TSGH8301 and T24) 20 µM (in combination with honokiol) Inhibited motility frontiersin.org Not specified Inhibition of focal adhesive complex, decreased p-FAK, p-paxillin, integrin β1, and integrin β3 frontiersin.org frontiersin.org
Hepatocellular carcinoma cells (HepG2) 10, 20, 30 µM Inhibited dovepress.com Inhibited dovepress.com Not specified dovepress.com dovepress.com
COLO205 colon cancer cells Not specified Not specified Prevents nih.gov Reversal of EMT via NF-κB inhibition, reducing MMP-7, -9 and uPA expression nih.gov nih.gov
Glioblastoma multiforme cells Various doses Inhibits aacrjournals.org Inhibits aacrjournals.org Suppression of STAT3 signaling, diminished MMP9 and uPA aacrjournals.org aacrjournals.org
KYSE-150 esophagus cancer cells 20 µM Markedly inhibited amegroups.orgnih.gov Not specified Decreased expression of MMP-2 amegroups.orgnih.gov amegroups.orgnih.gov
Pancreatic cancer cells (PANC-1 and AsPC-1) Non-cytotoxic concentration Inhibiting nih.gov Inhibiting nih.gov Suppressed EMT by increasing E-cadherin and decreasing N-cadherin and vimentin; suppressed TGF-β/Smad pathway nih.gov nih.gov
HCT-116 colon cancer cells Not specified Inhibited nih.gov Inhibited nih.gov Through AMPK activation nih.gov nih.gov
Hepatocellular carcinoma cells (SK-Hep1) Various concentrations Not specified Inhibited nih.gov Inhibited ERK-modulated metastatic potential, inhibited NF-ĸB-modulated metastatic potential, reduced MMP-2, MMP-9, and uPA expression nih.gov nih.gov
TNBC cell lines (MDA-MB-231 and 4T1) Various concentrations Markedly suppressed iiarjournals.org Markedly suppressed iiarjournals.org Reduced MMP-9, MMP-2, UPA, and VEGF; associated with EGFR/JAK/STAT3 inactivation iiarjournals.org iiarjournals.org

Angiogenesis Suppression

In vitro studies have demonstrated Magnolol's ability to suppress angiogenesis, the formation of new blood vessels, which is a critical process in various pathological conditions, including tumor progression. Magnolol has been shown to inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) and mouse embryonic stem (MES)/embryoid body (EB)-derived endothelial-like cells. mdpi.comspandidos-publications.comnih.gov It also inhibits vascular branch formation in chicken chorioallantoic membrane (CAM) assays. mdpi.com

The anti-angiogenic effects of Magnolol are mediated, at least in part, by targeting the vascular endothelial growth factor receptor (VEGFR)-dependent pathway. mdpi.com Magnolol can act as a VEGFR2 antagonist, attenuating the downstream signaling cascades. nih.gov Furthermore, Magnolol suppresses hypoxia-induced angiogenesis by inhibiting the hypoxia-inducible factor-1α (HIF-1α)/VEGF signaling pathway in human bladder cancer cells. nih.govarvojournals.org Treatment with Magnolol in hypoxic bladder cancer cells inhibited hypoxia-stimulated H2O2 formation, HIF-1α induction (mRNA, protein expression, and transcriptional activity), and VEGF secretion. nih.gov Magnolol also enhanced the degradation of HIF-1α protein and decreased newly-synthesized HIF-1α protein in these cells. nih.gov

Magnolol's anti-angiogenic activity is also associated with the suppression of PECAM expression in differentiated endothelial cells. spandidos-publications.com Additionally, Magnolol can induce apoptosis in mES/EB-derived endothelial-like cells, which is considered a plausible anti-angiogenic mechanism. spandidos-publications.com

Modulation of Intracellular Signaling Pathways

Magnolol exerts its cellular effects by modulating various intracellular signaling pathways crucial for cell proliferation, survival, migration, and inflammation. mdpi.comresearchgate.netnih.govpan.pl

PI3K/Akt/mTOR Signaling Inhibition

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and plays a significant role in cell proliferation and survival. mdpi.comresearchgate.net In vitro studies consistently show that Magnolol inhibits this pathway across various cancer cell types. mdpi.comresearchgate.net Magnolol diminishes the phosphorylation of key components of this cascade, including PI3K, Akt, mTOR, p70S6K, and 4E-BP1. mdpi.comspandidos-publications.comresearchgate.net This inactivation of the PI3K/Akt/mTOR signaling appears to be independent of the cancer type. mdpi.comresearchgate.net

Magnolol can inactivate tyrosine kinase receptors like EGFR and VEGFR2, which are upstream activators of the PI3K/Akt/mTOR pathway. mdpi.comnih.gov It also upregulates PTEN activity, a negative regulator of this cascade. mdpi.com Inhibition of the PI3K/Akt/mTOR pathway is considered a major mechanism responsible for Magnolol-induced tumor growth inhibition and anti-angiogenic effects in endothelial cells. mdpi.comspandidos-publications.comnih.gov In glioma cells, Magnolol induces cytotoxic autophagy by inhibiting the PI3K/AKT/mTOR signaling. nih.gov

MAPK Signaling Pathway Regulation (ERK1/2, MEK1/2)

The MAPK signaling pathway, including ERK1/2, JNK, and p38, is involved in regulating numerous cellular processes, and its dysregulation contributes to aberrant cell behavior. mdpi.comspandidos-publications.com Magnolol has been shown to target MAPK signaling, although its modulating effect (upregulation or downregulation) can vary depending on the cell type and context. mdpi.com

In some cancer cell types, Magnolol activates the MAPK/ERK cascade by increasing ERK phosphorylation, which can provoke apoptosis and cell cycle arrest. mdpi.com Conversely, other studies report that Magnolol can hinder cell survival through the downregulation of the MAPK/ERK cascade. mdpi.com Magnolol has been observed to reduce MEK1/2 and ERK1/2 phosphorylation in Ewing sarcoma cells. nih.gove-century.us In mES/EB-derived endothelial-like cells, Magnolol suppressed the activation of MAPKs, including ERK, JNK, and p38. spandidos-publications.com Magnolol can also block cancer migration and invasion via suppressing ERK and p38 cascades. mdpi.com In vascular smooth muscle cells, Magnolol inhibits proliferation by reducing the expression of Ras, MEK, and ERK1/2. nih.gov

NF-κB Signaling Pathway Modulation

The NF-κB signaling pathway plays a fundamental role in inflammation, cell survival, proliferation, and angiogenesis, and its aberrant activation is linked to various diseases, including cancer. mdpi.comresearchgate.netfrontiersin.org Magnolol has been shown to modulate NF-κB signaling. mdpi.comresearchgate.netnih.govpan.pl

Magnolol can diminish NF-κB activation by downregulating the phosphorylation of p65 and IκBα. mdpi.comresearchgate.net This is considered a primary anti-metastatic signaling mechanism of Magnolol in various cancer types. mdpi.com Magnolol suppresses NF-κB activity in a dose-dependent manner. nih.gov It can block TNF-alpha-induced NF-κB activation in different cell types. researchgate.net Magnolol also inhibits the nuclear translocation and phosphorylation of the p65 subunit of NF-κB. researchgate.net Furthermore, Magnolol affects the expression of NF-κB target genes involved in apoptosis, cell cycle regulation, metastasis, angiogenesis, and inflammation. mdpi.com

Magnolol's anti-inflammatory effects can be mediated by blocking the activation of NF-κB and MAPKs signaling pathways. pan.pl In colorectal cancer cells, Magnolol suppresses NF-κB activation through the inhibition of PKCδ signaling transduction. nih.gov

JAK/STAT3 Signal Transduction Pathway Inhibition

The JAK/STAT3 signaling pathway is involved in cell proliferation, survival, and differentiation, and its constitutive activation is observed in various cancers and inflammatory conditions. iiarjournals.orgnih.gov In vitro studies indicate that Magnolol can inhibit the JAK/STAT3 pathway. mdpi.comnih.gove-century.usiiarjournals.orgnih.govfrontiersin.org

Magnolol has been shown to reduce STAT3 phosphorylation in Ewing sarcoma cells. nih.gove-century.us It can also decrease the phosphorylation of EGFR, JAK, and STAT3 in triple-negative breast cancer cells, suggesting that its effects on invasion and migration may be associated with the inactivation of signaling mediated by these proteins. iiarjournals.org Magnolol can selectively inhibit the phosphorylation of JAK2 and STAT3. nih.govfrontiersin.org It has been reported that Magnolol selectively antagonizes p-STAT3 and slightly decreases p-STAT4. nih.gov Magnolol can also antagonize both STAT3 nucleus location and transcription activity and has a high affinity with STAT3, potentially binding at the SH2 domain. nih.gov Inhibition of the JAK2/STAT3 signaling pathway is implicated in Magnolol's ability to attenuate cardiac hypertrophy and fibrosis in in vitro models. frontiersin.org

Neurobiological Receptor Interactions

Magnolol has been shown to interact with neurobiological receptors, particularly the GABAA receptor complex. nih.govfrontiersin.orgnih.govfrontiersin.org

Magnolol is a positive allosteric modulator of both synaptic and extra-synaptic GABAA receptors. nih.gov It can enhance GABAergic neurotransmission in hippocampal dentate granule neurons. nih.govfrontiersin.org Magnolol increases the binding sites and affinity of the GABAA receptor for GABA or GABAA receptor agonists, thereby enhancing chloride influx. nih.gov It also selectively increases the expression of the GABAA receptor α-subunit. nih.gov Studies using in vitro models of epilepsy, such as the low-Mg2+ model in hippocampal slices, have shown that Magnolol can decrease spontaneous epileptiform discharges. nih.gov

Magnolol has also been identified as a partial agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. frontiersin.org

Cannabinoid Receptor Binding (CB1, CB2)Magnolol has shown binding affinity for cannabinoid receptors, specifically CB1 and CB2, in in vitro radioligand binding assays.nih.govusda.govresearchgate.netnih.govStudies using Magnolia grandiflora seed extract and its isolated neolignans, including magnolol, indicated higher binding to cannabinoid receptors compared to opioid receptors.nih.govusda.govnih.govMagnolol displayed selective affinity towards the CB2 receptor compared to the CB1 receptor.nih.govusda.govresearchgate.netIn cAMP accumulation studies, magnolol behaved as a partial agonist with selectivity for the CB2 subtype.nih.govacs.org

In vitro Binding Affinities of Magnolol for Cannabinoid Receptors

ReceptorKi (µM)EC50 (µM)Agonist/AntagonistReference
CB13.19 nih.gov>10 nih.govFull Agonist nih.gov nih.gov
CB117.82 nih.govusda.gov nih.govusda.gov
CB21.44 nih.gov3.28 nih.govacs.orgPartial Agonist nih.gov nih.govacs.org
CB21.4 nih.govusda.gov nih.govusda.gov

Impact on Cellular MetabolismIn vitro investigations have indicated that magnolol can impact cellular metabolism. Studies on rat pancreatic β-cells exposed to methylglyoxal (B44143) (MGO) showed that magnolol administration increased insulin (B600854) secretion, decreased cell apoptosis, and increased cell viability.mdpi.comnih.govMagnolol also increased the expression of genes crucial for β-cell survival and function, such as insulin 2 and pancreatic and duodenal homeobox 1 (PDX1).mdpi.comnih.govFurthermore, magnolol increased the levels of AMPK phosphorylation, SIRT1, and PGC1α in these cells.nih.govMagnolol has also been shown to affect lipid metabolism in adipocytes, decreasing lipid content and the expression of lipogenic markers like sterol regulatory element binding transcription factor 1 or FAS.mdpi.comIn human prostate cancer cells, magnolol exposure decreased the protein expression of ornithine decarboxylase, a key regulator in polyamine biosynthesis, and affected other proteins involved in polyamine metabolism.ffhdj.comIt also significantly decreased the expression of the R2 subunit of ribonucleotide reductase, associated with DNA synthesis.ffhdj.comMagnolol has also been shown to alter the expression of insulin-like growth factor-1 (IGF-1) and associated binding proteins (IGFBPs) in human prostate cancer cells, affecting proteins involved in cellular growth and metabolism.iiarjournals.org

Glucose Uptake Stimulation in Adipocytes

In vitro studies have demonstrated that magnolol can stimulate glucose uptake in adipocytes, suggesting a potential role in glucose homeostasis at the cellular level. Research using murine 3T3-L1 adipocytes and adipocytes derived from human or murine sources has shown that magnolol promotes glucose uptake in a concentration-dependent manner caldic.commdpi.comresearchgate.netnih.gov.

The mechanism underlying this effect is linked to the insulin signaling pathway. Magnolol has been reported to enhance adipocyte differentiation in 3T3-L1 cells and C3H10T1/2 cells, inducing the expression of key adipogenic transcription factors such as C/EBPδ, C/EBPα, and PPARγ2 in the early stages of adipogenesis researchgate.net. Furthermore, during differentiation, it induces the expression of PPARγ target genes, including aP2, LPL, and adiponectin researchgate.net.

Magnolol's ability to enhance glucose uptake is also associated with its influence on glucose transporter 4 (GLUT4), a key protein responsible for insulin-stimulated glucose uptake in adipocytes and muscle cells. Studies indicate that magnolol can increase GLUT4 mRNA and protein levels, as well as promote GLUT4 translocation to the plasma membrane researchgate.net. This effect is thought to be mediated, at least in part, through the activation of PPARγ researchgate.net.

Additionally, magnolol has been identified as an inhibitor of protein tyrosine phosphatase-1B (PTP1B), an enzyme that acts as a negative regulator of the insulin signaling pathway nih.gov. By inhibiting PTP1B, magnolol can enhance the phosphorylation of the insulin receptor β-subunit (IRβ) in response to insulin stimulation, further contributing to improved insulin signaling and subsequent glucose uptake mdpi.comnih.gov.

Table 1: In Vitro Effects of Magnolol on Glucose Uptake in Adipocytes

Cell TypeObserved Effect on Glucose UptakeProposed Mechanism(s)Reference
Murine 3T3-L1 adipocytesEnhanced (dose-dependent)PPARγ activation, increased GLUT4 expression/translocation, PTP1B inhibition mdpi.comresearchgate.netnih.gov
Human/Murine adipocytesPromoted (concentration-dependent)Involvement in insulin signaling pathway mdpi.comnih.gov
Murine 3T3-F442A preadipocytesDose-dependent uptake of 2-NBDGInfluence on insulin-sensitive cells nih.gov

Note: This table summarizes key findings from in vitro studies on magnolol's effects on glucose uptake in adipocytes. The mechanisms listed are based on the cited research.

Fatty Acid Synthase Activity Modulation

In vitro investigations have also explored the impact of magnolol on fatty acid synthesis, particularly focusing on its modulation of fatty acid synthase (FAS) activity. Research using HepG2 cells, a human liver cancer cell line often used to study hepatic lipid metabolism, has shown that magnolol can reduce hepatic lipogenesis researchgate.netmdpi.com.

Magnolol achieves this by attenuating the expression and activity of key enzymes and transcription factors involved in de novo lipogenesis. Specifically, studies have demonstrated that magnolol treatment leads to a reduction in the protein expression levels of sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS) researchgate.netmdpi.com. SREBP-1c is a major transcription factor that regulates the synthesis of fatty acids and cholesterol, activating enzymes like acetyl-CoA carboxylase (ACC) and FAS mdpi.com.

By inhibiting SREBP-1c activation, magnolol subsequently reduces the expression of its downstream targets, including FAS researchgate.netmdpi.com. This modulation contributes to a decrease in fatty acid synthesis within the cells. The AMPK signaling pathway has also been implicated in the mechanism by which magnolol regulates lipid biosynthesis, potentially by influencing SREBP-1c and FAS levels nih.govmdpi.com.

Table 2: In Vitro Effects of Magnolol on Fatty Acid Synthesis in HepG2 Cells

Cell TypeTreatment ContextObserved EffectKey Modulated FactorsReference
HepG2 cellsPalmitic acid (PA)-stimulated or LXRα ligand-treatedReduced hepatic lipogenesisDecreased SREBP-1c and FAS protein levels researchgate.netmdpi.comnih.gov
HepG2 cellsTreated with LXRα ligand (T090 or GW3965)Prevented upregulation of lipogenic gene expressionACC, SCD-1, FAS nih.gov

Note: This table summarizes key findings from in vitro studies on magnolol's effects on fatty acid synthesis in HepG2 cells.

Effects on Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the pathogenesis of various vascular diseases, including atherosclerosis and restenosis following angioplasty. In vitro studies have investigated the effects of magnolol on VSMC proliferation and migration, revealing inhibitory properties scienceopen.commdpi.comresearchgate.net.

Magnolol has been shown to inhibit the proliferation of VSMCs induced by various stimuli, such as thrombin or platelet-derived growth factor (PDGF) scienceopen.commdpi.com. The mechanisms involved are multifaceted and include the modulation of several signaling pathways and cell cycle regulators.

Studies indicate that magnolol can induce cell cycle arrest in VSMCs, thereby inhibiting their proliferation frontiersin.org. This effect is linked to the inhibition of key signaling molecules such as extracellular signal-regulated kinases 1/2 (ERK1/2) and nuclear factor-kappa B (NF-κB) frontiersin.org. Magnolol has also been reported to modulate other pathways involved in VSMC function, including the JNK and STAT3 pathways mdpi.com.

Furthermore, magnolol can influence VSMC migration, a process essential for neointimal formation. It has been shown to inhibit VSMC migration, potentially through effects on cytoskeletal remodeling pathways involving proteins like β1-integrin, FAK, MLC20, RhoA, and Cdc42 scienceopen.com. Magnolol's inhibitory effect on thrombin-induced VSMC migration has also been demonstrated mdpi.com.

Investigations into enhancing magnolol's delivery and efficacy have explored encapsulation methods. For instance, magnolol encapsulated by liposomes has shown higher efficiency in inhibiting VSMC proliferation compared to pure magnolol in vitro researchgate.net.

Table 3: In Vitro Effects of Magnolol on Vascular Smooth Muscle Cells

Cell TypeStimulus (if any)Observed Effect(s)Proposed Mechanism(s)Reference
VSMCsThrombin or PDGFInhibition of proliferation and migrationCell cycle arrest, inhibition of ERK1/2, NF-κB, JNK, STAT3; modulation of migration pathways scienceopen.commdpi.comfrontiersin.org
VSMCsThrombinAttenuated migrationInhibition of PAR-1 cleavage, JNK/AP-1 pathway mdpi.com
VSMCsNot specified (various)Inhibition of proliferation (with liposome (B1194612) encapsulation)Enhanced inhibitory efficiency compared to pure magnolol researchgate.net

Note: This table summarizes key findings from in vitro studies on magnolol's effects on vascular smooth muscle cells.

Preclinical Efficacy and Mechanistic Investigations in Vivo Animal Models

Neurological System Interventions

Preclinical research has extensively explored the impact of magnol on the neurological system, demonstrating its potential in addressing conditions such as epilepsy, neurodegenerative diseases, cognitive impairments, and depression.

Antiepileptic Effects and Seizure Models

Studies in various animal models have indicated that this compound possesses antiepileptic properties. In mice, this compound significantly delayed the onset of myoclonic jerks and generalized clonic seizures induced by pentylenetetrazol (PTZ), while also decreasing seizure stage and mortality. Electroencephalographic (EEG) recordings in these models showed that this compound prolonged the latency of seizure onset and reduced the number of seizure spikes. nih.govresearchgate.netresearchgate.net The antiepileptic effect of this compound was found to be reversed by flumazenil (B1672878), a GABA(A)/benzodiazepine receptor antagonist, suggesting that its inhibitory effects on epileptiform activity are mediated through the GABA(A)/benzodiazepine receptor complex. nih.govresearchgate.net Furthermore, in a Mg2+-free model of epileptiform activity using mouse hippocampal slices, this compound decreased spontaneous epileptiform discharges and reduced seizure-induced Fos immunoreactivity in brain regions like the piriform cortex, dentate gyrus, and hippocampal area CA1. These effects were also attenuated by flumazenil pretreatment. nih.govresearchgate.net this compound has also shown protective effects against 6 Hz-induced psychomotor seizures in mice and reduced pentylenetetrazole-induced seizures in larval zebrafish. researchgate.net

Neuroprotective Actions in Models of Neurological Disorders (e.g., Alzheimer's, Parkinson's)

This compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). In various AD models, such as those induced by Aβ injection or utilizing transgenic mice like Tg2576 and TgCRND8, this compound has shown the ability to ameliorate cognitive deficits and reduce neuropathological markers. nih.govnih.govspandidos-publications.comresearchgate.netnih.govbiomolther.org Mechanisms contributing to its neuroprotective effects in AD models include reducing oxidative stress, inhibiting neuroinflammation, decreasing Aβ accumulation, and improving synaptic plasticity. nih.govnih.govspandidos-publications.comresearchgate.netnih.govbiomolther.orgresearchgate.net For instance, this compound administration in Aβ1-42-induced mice mitigated cognitive impairment, reduced Aβ plaque deposition, and inhibited neuroinflammation. spandidos-publications.com It also limited neurofibrillary tangle formation, repaired synaptic plasticity, and inhibited astrocyte and microglia activation in these models. spandidos-publications.com In TgCRND8 mice, this compound administration improved spatial learning and memory and significantly increased the levels of synaptic proteins such as PSD93, PSD95, SYN 1, SYT 1, and SYN. nih.gov Co-treatment of this compound and honokiol (B1673403) has also shown synergistic neuroprotective effects in preclinical models of Parkinson's disease. ijcrt.org this compound has been reported to protect against MPTP/MPP+-induced toxicity in in vivo and in vitro models of Parkinson's disease via the inhibition of oxidative stress. jyoungpharm.org

Cognitive Function and Memory Enhancement

Several animal studies have highlighted the positive impact of this compound on cognitive function and memory. In models of Aβ-induced memory impairment, this compound administration ameliorated cognitive deficits and improved spatial learning and memory. spandidos-publications.comresearchgate.net Co-treatment of this compound and honokiol has been reported to enhance in vivo hippocampal acetylcholine (B1216132) release and prevent age-related learning and memory impairment in senescence-accelerated-prone 8 (SAMP8) mice. nih.govresearchgate.net Studies using D-galactose-treated mice, a model of cognitive impairment, have also shown that Magnolia officinalis, from which this compound is derived, can alleviate cognitive decline and neuropathological damage. dovepress.com The memory-improving effects of Magnolia officinalis extract, containing this compound, have been observed in various animal models, including those induced by systemic LPS and scopolamine. nih.govnih.govresearchgate.net

Antidepressant-like Activities

This compound has demonstrated antidepressant-like effects in various rodent models of depression. In the forced swim test (FST) and tail suspension test (TST) in mice, this compound has been shown to shorten immobility time, indicating antidepressant activity. researchgate.netresearchgate.netcapes.gov.broup.com In rats subjected to unpredictable chronic mild stress (UCMS), this compound significantly reversed the UCMS-induced reduction in sucrose (B13894) consumption and deficiency in locomotor activity. researchgate.netnih.gov Mechanistically, this compound administration in UCMS-treated rats restored brain-derived neurotrophic factor (BDNF) expression and normalized changes in the serotonergic system. researchgate.netnih.gov These findings suggest that the antidepressant-like effect of this compound may be primarily based on its ability to increase BDNF expression and enhance the activity of the serotonergic system in the brain. researchgate.netnih.gov A mixture of honokiol and this compound also attenuated CMS-induced decreases in serotonin (B10506) levels in various brain regions and reduced elevated corticosterone (B1669441) concentrations, normalizing hypothalamic-pituitary-adrenal (HPA) hyperactivity. researchgate.net Acute treatments with this compound have also attenuated forced swim-induced experimental depression in mice. capes.gov.broup.com

Here is a summary of some key findings on the neurological effects of this compound in animal models:

Neurological EffectAnimal ModelKey FindingsProposed Mechanism
AntiepilepticPTZ-induced seizures (mice)Delayed onset, decreased seizure stage and mortality, prolonged seizure latency, decreased seizure spikes. nih.govresearchgate.netresearchgate.netMediation via GABA(A)/benzodiazepine receptor complex. nih.govresearchgate.net
Mg2+-free epileptiform activity (hippocampal slices)Decreased spontaneous discharges, reduced seizure-induced Fos immunoreactivity. nih.govresearchgate.netMediation via GABA(A)/benzodiazepine receptor complex. nih.govresearchgate.net
Neuroprotective (AD)Aβ-induced (mice), Tg2576 (mice), TgCRND8 (mice)Ameliorated cognitive deficits, reduced Aβ plaque deposition, inhibited neuroinflammation, improved synaptic plasticity. nih.govnih.govspandidos-publications.comresearchgate.netnih.govbiomolther.orgReducing oxidative stress, inhibiting inflammation, decreasing Aβ, improving synaptic function. nih.govnih.govspandidos-publications.comresearchgate.netnih.govbiomolther.orgresearchgate.net
Neuroprotective (PD)MPTP/MPP+-induced toxicityProtection against toxicity. jyoungpharm.orgInhibition of oxidative stress. jyoungpharm.org
Cognitive EnhancementAβ-induced, SAMP8, D-galactose-induced, scopolamine-inducedImproved learning and memory, enhanced hippocampal acetylcholine release. nih.govnih.govspandidos-publications.comresearchgate.netnih.govbiomolther.orgresearchgate.netdovepress.commdpi.comEnhanced acetylcholine release, improved synaptic protein levels. nih.govnih.gov
Antidepressant-likeFST, TST (mice), UCMS (rats), Corticosterone-inducedDecreased immobility time, reversed reductions in sucrose consumption and locomotor activity. researchgate.netresearchgate.netcapes.gov.broup.comnih.govIncreased BDNF expression, enhanced serotonergic system activity, normalized HPA axis hyperactivity. researchgate.netresearchgate.netnih.gov

Cardiovascular System Pathophysiology

Investigations have also explored the effects of this compound on the cardiovascular system, particularly in the context of ischemia-reperfusion injury.

Cardioprotective Mechanisms in Ischemia-Reperfusion Models

In an open-chest anesthetized rat model of myocardial ischemia/reperfusion injury, pretreatment with this compound significantly suppressed the incidence of ventricular fibrillation and mortality. nih.gov this compound also significantly reduced the total duration of ventricular tachycardia and ventricular fibrillation. nih.gov Following reperfusion, this compound pretreatment led to a significant reduction in infarct size. nih.gov Mechanistic studies in this model revealed that this compound significantly reduced superoxide (B77818) anion production and myeloperoxidase activity, an index of neutrophil infiltration in the ischemic myocardium. nih.gov In vitro studies using human neutrophils showed that this compound suppressed N-formylmethionyl-leucyl-phenylalanine (fMLP)-activated neutrophil migration in a concentration-dependent manner. nih.gov These findings suggest that the cardioprotective activity of this compound in ischemia/reperfusion injury may be mediated by its antioxidant activity and its capacity for neutrophil inhibition. nih.gov Studies have also indicated that this compound under low and moderate dosages can protect the heart from ischemic/reperfusion injury. nih.gov

Here is a summary of the cardioprotective effects of this compound in ischemia-reperfusion models:

Cardioprotective EffectAnimal ModelKey FindingsProposed Mechanism
Reduced Ventricular ArrhythmiasMyocardial ischemia/reperfusion (rats)Suppressed incidence of ventricular fibrillation and mortality, reduced duration of ventricular tachycardia and fibrillation. nih.govNot explicitly stated in this context, but linked to overall cardioprotection. nih.gov
Reduced Infarct SizeMyocardial ischemia/reperfusion (rats)Significant reduction in infarct size after reperfusion. nih.govAntioxidant activity, neutrophil inhibition. nih.gov
Reduced Oxidative StressMyocardial ischemia/reperfusion (rats)Significantly reduced superoxide anion production. nih.govAntioxidant activity. nih.gov
Reduced Neutrophil Infiltration/ActivityMyocardial ischemia/reperfusion (rats), in vitro human neutrophilsSignificantly reduced myeloperoxidase activity (in vivo), suppressed fMLP-activated neutrophil migration (in vitro). nih.govNeutrophil inhibition. nih.gov

Antiplatelet Activity

Platelet activation and aggregation play a crucial role in thrombosis, a major complication of atherosclerosis that can lead to events like myocardial infarction and stroke. nih.gov Studies using in vivo and in vitro models have investigated the antiplatelet potential of this compound.

In rabbit platelet-rich plasma, this compound has been shown to inhibit aggregation induced by agonists such as collagen and arachidonic acid. mdpi.comnih.gov This inhibitory effect was observed without affecting aggregation induced by other agonists like thrombin or ADP. nih.gov Mechanistically, this compound's antiplatelet action is linked to the inhibition of thromboxane (B8750289) B2 formation and the suppression of intracellular calcium mobilization induced by collagen and arachidonic acid. nih.gov While some studies on related compounds like obovatol (B1214055) have demonstrated prevention of arterial thrombosis in rats in vivo, specific in vivo data tables detailing this compound's direct impact on thrombus formation in animal models were not prominently featured in the provided results, although its antiplatelet activity in in vitro and ex vivo settings is noted. mdpi.comnih.govnih.gov

Metabolic Disorder Management

This compound has also been investigated for its potential in managing metabolic disorders, including aspects of glucose and lipid metabolism, adipogenesis, and conditions like Polycystic Ovary Syndrome (PCOS), using in vivo animal models. mdpi.comnih.govwikidata.org

Glucose Homeostasis Modulation

Maintaining stable blood glucose levels is critical for preventing and managing metabolic disorders like diabetes. In vivo studies have explored this compound's effects on glucose homeostasis in animal models.

In mice fed a high-fat diet (HFD), administration of this compound or Magnolia extracts containing this compound has been shown to influence parameters related to glucose and insulin (B600854) homeostasis. Some studies indicate that this compound can reduce fasting blood glucose and plasma insulin levels in type 2 diabetic rat models. mdpi.commdpi.com In HFD-fed mice, this compound treatment resulted in a significant decrease in homeostatic model assessment of insulin resistance (HOMA-IR), although fasting blood glucose and plasma insulin levels were not always significantly altered in these specific instances. mdpi.com this compound has also been suggested to influence glucose uptake in adipocytes through the insulin-signaling pathway in mice and human adipocytes. mdpi.com

Data from in vivo studies on glucose homeostasis are summarized below:

Animal ModelTreatmentKey Findings Related to Glucose HomeostasisSource
Type 2 Diabetic RatsThis compound (dose not specified in snippet)Reduced fasting blood glucose and plasma insulin levels. mdpi.commdpi.com
HFD-fed MiceThis compound or Magnolia extract (17 mg/kg)Ameliorated insulin resistance (decreased HOMA-IR); fasting blood glucose and plasma insulin not always altered. mdpi.commdpi.com
Type 1 Diabetic MiceThis compound (10 mg/kg or 20 mg/kg for 12 weeks)Reduced serum glucose level. mdpi.com

Lipid Metabolism Regulation

Dysregulation of lipid metabolism, including elevated triglyceride and cholesterol levels, is a hallmark of metabolic disorders and a risk factor for cardiovascular disease. plos.orgd-nb.info this compound's impact on lipid metabolism has been investigated in animal models.

Studies in transgenic knock-in mice carrying a variant on the APOA5 gene, which is associated with increased plasma triglyceride levels, demonstrated that this compound could reduce plasma triglyceride levels and facilitate triglyceride metabolism, particularly in mild hypertriglyceridemia. plos.org This effect was linked to this compound's ability to increase lipoprotein lipase (B570770) (LPL) activity and elevate LPL mRNA expression in cell culture systems. plos.org In mice fed a high-fat diet, Magnolia officinalis extract containing this compound has been shown to ameliorate hepatic steatosis (fat accumulation in the liver) and regulate lipid metabolism genes by increasing the expression of SIRT1 and AMPK in white adipose tissue. nih.govresearchgate.netnih.gov Dietary supplementation with this compound in growing pigs resulted in a significant increase in HDL-C content, suggesting a potential to enhance liver functions and ameliorate lipid metabolism. mdpi.com

Data from in vivo studies on lipid metabolism are summarized below:

Animal ModelTreatmentKey Findings Related to Lipid MetabolismSource
APOA5 c.553G>T variant knock-in miceThis compound (30 mg/kg for 4 days)Reduced plasma triglyceride levels; facilitated triglyceride metabolism. plos.org
HFD-fed MiceMagnolia officinalis extractAmeliorated hepatic steatosis; regulated lipid metabolism genes (increased SIRT1 and AMPK). nih.govresearchgate.netnih.gov
Growing PigsDietary this compound supplementationIncreased serum HDL-C content; potential amelioration of lipid metabolism. mdpi.com
HFD-fed Mice (treated with UP601 containing MO)UP601 (300, 450, 600 mg/kg)Reduced total cholesterol, triglyceride, and LDL levels compared to vehicle-treated HFF-fed mice. d-nb.info

Impact on Adipogenesis

Adipogenesis, the process of adipocyte differentiation and development, plays a role in obesity and metabolic health. This compound's effects on adipogenesis have been investigated in both in vitro and in vivo models.

While some in vitro studies suggest that this compound can enhance adipocyte differentiation in cell lines like 3T3-L1 and C3H10T1/2 preadipocytes, potentially through activating PPARγ, in vivo findings regarding its direct impact on adipogenesis can vary depending on the context and the form of administration (pure compound vs. extract). mdpi.comnih.govresearchgate.net Studies using Magnolia officinalis extract containing this compound in HFD-fed mice have shown a reduction in adipose tissue expansion and a decrease in adipogenesis markers by upregulating AMPK and SIRT1 expression in white adipose tissue. nih.govresearchgate.netnih.gov This suggests that while this compound might promote differentiation of preadipocytes in vitro, in the complex in vivo environment, particularly in the context of obesity, it may contribute to the amelioration of excessive adipogenesis when administered as part of a Magnolia extract. nih.govresearchgate.netnih.gov

Data from in vivo studies on adipogenesis are summarized below:

Animal ModelTreatmentKey Findings Related to AdipogenesisSource
HFD-fed MiceMagnolia officinalis extractReduced adipose tissue expansion; decreased adipogenesis markers; upregulated AMPK and SIRT1. nih.govresearchgate.netnih.gov
HFD-fed MiceThis compound (17 mg/kg)Reduced size of adipocytes; inhibited adipogenesis in epididymal white adipose tissue. mdpi.com

Polycystic Ovary Syndrome (PCOS) Models

PCOS is a complex endocrine and metabolic disorder often associated with insulin resistance, hyperandrogenism, and reproductive abnormalities. researchgate.netresearchgate.netnih.gov Animal models, such as those induced by dehydroepiandrosterone (B1670201) (DHEA), are used to study PCOS and evaluate potential therapeutic interventions. researchgate.netresearchgate.netnih.govkoreamed.org

In a DHEA-induced rat model of PCOS and insulin resistance, oral administration of this compound at a dose of 500 mg/kg for 28 days resulted in a decrease in the level of luteinizing hormone (LH), a reduced number of cystically dilated follicles, and increased ovarian protein expression for PPARγ, IRS1, and PKB. researchgate.net These findings suggest that this compound may improve histological, hormonal, and metabolic aspects of DHEA-induced PCOS in this animal model. researchgate.net Another study using the same PCOS model treated with Magnolia extract also reported a decrease in serum insulin and testosterone (B1683101) levels and an increase in the ovarian expression of IRS1, PKB, and PPARγ, further supporting the potential of Magnolia constituents, including this compound, in ameliorating PCOS-like features. researchgate.net Both studies suggest that this compound and Magnolia extract may act as natural PPAR-γ agonists. researchgate.net

Data from in vivo studies on PCOS models are summarized below:

Animal ModelTreatmentKey Findings Related to PCOSSource
DHEA-induced PCOS Rat ModelThis compound (500 mg/kg for 28 days)Decreased LH level; reduced number of cystically dilated follicles; increased ovarian PPARγ, IRS1, and PKB expression; improved histological, hormonal, and metabolic aspects. researchgate.net
DHEA-induced PCOS Rat ModelMagnolia extractDecreased serum insulin and testosterone; increased ovarian IRS1, PKB, and PPARγ expression. researchgate.net

Anti-Inflammatory Modulations

This compound has demonstrated anti-inflammatory effects in various in vivo animal models. Studies have shown that this compound treatment can significantly suppress pro-inflammatory markers and pathways. For instance, in lipopolysaccharide (LPS)-induced models, this compound has been observed to reduce the expression levels of pro-inflammatory mediators such as TNF-α, MCP-1, NF-κB, and iNOS in the small intestine of rats. nih.gov It also ameliorated injury in mastitis tissues and reduced phosphorylation of signaling molecules like p38, ERK, JNK, IκBα, and p65 in mouse mammary epithelial cells. nih.gov this compound significantly attenuated LPS-induced lung injury in mice by reducing immune cells in bronchoalveolar lavage fluid and affecting NF-κB signaling pathways. nih.gov

In dextran (B179266) sulphate sodium-induced colitis mice, this compound improved disease activity and suppressed the expression of IL-1β, IL-12, and TNF-α, potentially through the regulation of NF-κB and peroxisome proliferator-activated receptor-γ pathways. nih.gov In imiquimod-induced psoriasis-like animal models, this compound significantly inhibited pro-inflammatory cytokine expression and activated peroxisome proliferator-activated receptor-γ. nih.gov The anti-inflammatory properties of this compound are attributed to mechanisms including the inhibition of redox-sensitive transcription factor NF-κB and PI3K/Akt signaling. nih.gov It also appears to reduce levels of eicosanoid mediators, nitric oxide, TNF-α, and IL-4. nih.gov this compound has shown inhibitory effects on passive cutaneous anaphylactic reactions in mice and on ovalbumin-induced allergic asthma by regulating T cell cytokines. nih.gov

Further studies in a Mycobacterium butyricum-induced arthritis model in rats showed that this compound significantly inhibited paw swelling and reduced serum cytokine levels. plos.org Mechanistically, this compound inhibited the IL-1β-induced activation of the IKK/IκB/NF-κB and MAPKs pathways by suppressing the nuclear translocation and DNA binding activity of these transcription factors. plos.org this compound also inhibited TNF-α-induced ICAM-1 expression by downregulating NF-κB and MAPK phosphorylation in a mouse pneumonia model, providing an anti-inflammatory effect. sci-hub.se It interfered with ICAM promoter activation mediated by IL-6. sci-hub.se Additionally, this compound inhibited TNF-α-induced JNK/p38 phosphorylation, NF-κB activation, and HuR translocation, leading to decreased VCAM-1 expression and reduced adhesion of U937 cells to human aortic endothelial cells. sci-hub.se

In a sepsis-induced gastrointestinal dysmotility model in rats, this compound significantly increased intestinal transit and circular muscle mechanical activity in LPS-treated animals. nih.gov It reduced TNF-α, MCP-1, and iNOS mRNA expression in the small intestine and significantly increased IL-10 mRNA expression in the ileum of septic rats. nih.gov this compound also suppressed NF-κB activity in the intestine of septic rats. nih.gov

These findings highlight this compound's broad anti-inflammatory effects across various animal models and its involvement in modulating key inflammatory signaling pathways and mediators.

Interactive Data Table: Effects of this compound on Inflammatory Markers in Animal Models (Based on Text Data)

Animal ModelCondition InducedObserved Effect of this compoundRelevant Markers/Pathways Modulated
Rat (small intestine)LPS-induced sepsisSuppressed pro-inflammatory mRNA expressionTNF-α, MCP-1, NF-κB, iNOS
Mouse (mammary epithelial cells)LPS-induced mastitisAmeliorated tissue injury, reduced phosphorylation of signaling moleculesp38, ERK, JNK, IκBα, p65
Mouse (lung)LPS-induced lung injuryAttenuated lung injury, reduced immune cells in BALFNF-κB signaling
Mouse (colitis)Dextran sulphate sodium-induced colitisAmeliorated disease activities index, suppressed cytokine expressionIL-1β, IL-12, TNF-α, NF-κB, PPAR-γ pathways
Animal (psoriasis-like model)Imiquimod-induced psoriasisInhibited pro-inflammatory cytokine expression, activated PPAR-γPro-inflammatory cytokines, PPAR-γ
Mouse (anaphylactic reactions)Passive cutaneous anaphylactic reactionsInhibitory effectsNot specified in detail
Mouse (allergic asthma)Ovalbumin-induced allergic asthmaRelieved asthma symptomsT cell cytokines
Rat (arthritis)Mycobacterium butyricum-induced arthritisInhibited paw swelling, reduced serum cytokine levelsIL-1β, IKK/IκB/NF-κB, MAPKs pathways
Mouse (pneumonia)Influenza virus-induced pneumoniaAnti-inflammatory effectTNF-α-induced ICAM-1, NF-κB, MAPK phosphorylation
Human aortic endothelial cells (in vitro context)TNF-α stimulationReduced adhesion of U937 cellsTNF-α-induced JNK/p38 phosphorylation, NF-κB activation, HuR translocation, VCAM-1 expression
Rat (ileum)Sepsis-induced gastrointestinal dysmotilityIncreased intestinal transit, increased circular muscle activity, reduced inflammatory markers, increased anti-inflammatory markerTNF-α, MCP-1, iNOS, IL-10, NF-κB activity

Antimicrobial and Antifungal Activity Assessment

This compound has demonstrated antimicrobial and antifungal activities in preclinical studies. In an in vivo chicken embryo infection model, this compound at 1 mg/kg body weight significantly reduced the bacterial load of Mycoplasma synoviae in the lung and trachea, indicating potent antimicrobial activity in vivo. nih.gov

Studies have also investigated the antifungal properties of this compound, particularly against plant pathogenic fungi. This compound has shown effectiveness against various fungi, including Alternaria alternata, Penicillium expansum, Alternaria dauci f. sp. solani, Fusarium moniliforme, Fusarium oxysporum, Valsa mali, and Rhizoctonia solani, with growth inhibition exceeding 57% in some in vitro studies. nih.govnih.govmiddlebury.edu While the primary focus of the request is in vivo animal models, the provided outline includes specific mechanistic subsections related to fungi, which are often studied in vitro to understand the mechanism supporting potential in vivo efficacy.

Impact on Mycelium Morphology and Cell Membrane Permeability

Research indicates that this compound can induce morphological changes in fungal hyphae. For Alternaria alternata, treatment with this compound led to curly, distorted, aggregated, and partly squashed mycelia compared to the normal, cylindrical hyphae in control groups. nih.govmiddlebury.edumdpi.com These changes are suggested to be linked to increased permeability of cells, resulting in the leakage of intracellular substances. mdpi.com

This compound has been shown to increase the cell membrane permeability of fungi. In Alternaria alternata, this compound treatment significantly increased cell membrane permeability, as determined by conductivity measurements. nih.govnih.govmiddlebury.eduresearchgate.net This increased permeability can lead to the leakage of small molecular substances and ions. mdpi.com Mechanistically, this compound has been found to disrupt Neopestalotiopsis ellipsospora invasion by damaging the cell membrane and increasing permeability, causing leakage of intracellular substances. researchgate.net Transcriptome analysis suggested that this compound treatment downregulates membrane-related genes and affects lipid metabolism pathways, compromising cell membrane integrity. researchgate.net

Mitochondrial Function Disruption in Fungi

While some studies on mitochondrial disruption have focused on honokiol, a related compound, research suggests that bioactive ingredients from Magnolia extracts, including this compound, can affect mitochondrial function in fungi. Studies have indicated that this compound may interfere with the normal mitochondrial function and lipid metabolism of fungi. nih.gov Honokiol, for example, has been shown to induce mitochondrial dysfunction and trigger apoptosis in Candida albicans, specifically by targeting mitochondrial respiratory chain complex I, leading to the accumulation of superoxide anions and oxidative stress. plos.orgnih.gov Given the structural similarities and co-occurrence of this compound and honokiol, similar mechanisms affecting mitochondrial function in fungi are plausible areas of investigation for this compound.

Interactive Data Table: Effects of this compound on Fungi (Based on Text Data)

Fungal SpeciesObserved Effect of this compoundMechanistic InsightsStudy Type (as indicated in sources)
Neopestalotiopsis ellipsosporaInhibited development, reduced mycelial accumulation, destroyed mycelial morphologyDamaged cell membrane, increased permeability, leakage of intracellular substances, affected lipid metabolismIn vitro and in vivo researchgate.netnih.govresearchgate.net
Alternaria alternataInhibited mycelial growth, caused curly, distorted, aggregated, partly squashed myceliaIncreased cell membrane permeability (conductivity measurements), leakage of substancesIn vitro nih.govnih.govmiddlebury.edumdpi.comresearchgate.net
Saprolegnia parasiticaDisplayed effective anti-fungal activity, caused mass mortalityMembrane disruptionIn vitro researchgate.net
Various plant pathogenic fungiGrowth inhibition (>57% for some)Not specified in detail for all species; likely involves membrane disruption and morphological changes seen in othersIn vitro nih.govnih.govmiddlebury.eduresearchgate.net
Candida albicansInhibited adhesion, yeast to hypha transition, biofilm formation (in C. elegans model)Ras1-cAMP-Efg1 pathway (in C. elegans model)In vivo (C. elegans) researchgate.net

Bone Metabolism Modulation

This compound has demonstrated effects on bone metabolism in preclinical studies, particularly concerning the balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption.

Osteoblast Stimulation

While the provided search results focus more heavily on osteoclast inhibition, some literature suggests that this compound may promote the growth of osteoblasts in in vitro settings. spandidos-publications.com However, detailed in vivo data specifically demonstrating osteoblast stimulation by this compound in animal models were not prominently found within the provided snippets. Research on the water extract of Magnolia officinalis cortex, which contains this compound, did not explicitly detail osteoblast stimulation in vivo but focused on its inhibitory effects on osteoclastogenesis and bone resorption. nih.govresearchgate.net

Osteoclast Inhibition

Preclinical studies in in vivo animal models have provided evidence that this compound can suppress osteoclastogenesis and bone resorption. In an ovariectomy-induced bone loss model in mice, this compound prevented bone loss and osteoclastogenesis. spandidos-publications.comnih.gov It also decreased serum levels of markers associated with bone resorption and inflammation, such as C-terminal telopeptide of type 1 collagen, interleukin-6, tumor necrosis factor (TNF)-α, and tartrate-resistant acid phosphatase 5B. spandidos-publications.comnih.gov The number of TRAP-positive cells, indicative of osteoclasts, was reduced in this compound-treated mice compared to the control group in this model. spandidos-publications.com

In a ligature-induced periodontitis model in rats, an osteoclast-associated disease, this compound significantly suppressed alveolar bone resorption, the number of osteoclasts on the bony surface, and the expression of RANKL. researchgate.net It also reduced the expression of MMP-1, MMP-9, iNOS, and COX-2 and TNF-α activation in this model. researchgate.net The water extract of Magnolia officinalis cortex, containing this compound, suppressed RANKL-induced trabecular bone loss in mice and inhibited serum levels of CTX and TRAP 5b, markers for osteoclast number and bone resorption activity. nih.govresearchgate.net

Mechanistically, this compound has been shown to suppress osteoclastogenesis in vivo and in vitro by blocking the NF-κB and MAPK signaling pathways. spandidos-publications.comnih.gov These pathways are crucial for osteoclast differentiation and function. nih.gov

Interactive Data Table: Effects of this compound on Bone Metabolism in Animal Models (Based on Text Data)

Animal ModelCondition InducedObserved Effect of this compoundRelevant Markers/Pathways Modulated
Mouse (ovariectomy-induced bone loss)Estrogen deficiency (bone loss)Prevented bone loss and osteoclastogenesis, reduced serum markers of bone resorption and inflammationSerum CTX-1, IL-6, TNF-α, TRAcp5B, TRAP-positive cells, NF-κB, MAPK pathways
Rat (ligature-induced periodontitis)Periodontal disease (bone resorption)Suppressed alveolar bone resorption, reduced osteoclast number and RANKL expression, reduced inflammatory markersOsteoclasts, RANKL, MMP-1, MMP-9, iNOS, COX-2, TNF-α activation
Mouse (RANKL-induced bone loss - WEMC study)Increased osteoclast activitySuppressed trabecular bone loss, inhibited serum markers of osteoclast number and bone resorption activityTrabecular bone volume, trabecular number, trabecular separation, serum CTX, TRAP 5b, RANKL-induced NF-κB and p38 activation nih.gov

Anti-Periodontal Disease Activity

Preclinical investigations utilizing in vivo animal models have explored the potential of this compound (often referred to as Magnolol (B1675913) in research) for the treatment of periodontal disease. Studies, particularly those employing ligature-induced periodontitis in rats, a widely used model that mimics aspects of human periodontal disease, have demonstrated promising effects. nih.govnih.govdrugtargetreview.com This model is considered reliable for inducing site-specific and time-dependent alveolar bone resorption and gingival tissue inflammation, key characteristics of periodontitis. nih.govnih.gov

Research indicates that administration of this compound can significantly mitigate the pathological features associated with experimentally induced periodontitis in rats. Observed effects include a reduction in ligature-induced bone loss, a decrease in inflammatory cell infiltration, and an improvement in histological changes within the periodontal tissues. nih.gov Furthermore, signs of inflammation in the gingival tissue surrounding the affected molars were noted to be reduced in this compound-treated animals. nih.gov

Mechanistic investigations in these in vivo models have focused on the compound's influence on inflammatory mediators and bone resorption processes. This compound has been shown to attenuate the ligature-induced expression of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflamed gingival tissues. nih.govsemanticscholar.org It also reduced the levels of matrix metalloproteinase (MMP)-1 and MMP-9, enzymes involved in the degradation of periodontal tissue. semanticscholar.orgfrontiersin.org The compound's protective effects against bone resorption are further supported by its ability to decrease the number of osteoclasts and reduce the expression level of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a crucial factor in osteoclast formation and activity. semanticscholar.orgfrontiersin.org Additionally, this compound has been found to attenuate ligature-induced superoxide formation and inhibit nuclear factor-κB (NF-κB) activation, a transcription factor central to the inflammatory response. nih.govsemanticscholar.org In a model of periodontitis associated with diabetes, topical application of a hydrogel containing this compound demonstrated a significant decrease in malondialdehyde (MDA) values, a marker of oxidative stress. mdpi.com

The following table summarizes key findings from an in vivo study on the effects of this compound in a ligature-induced periodontitis rat model:

Observed Effect in Ligature-Induced Periodontitis RatsThis compound Treatment Outcome (vs. Control)Reference
Bone lossSignificantly diminished nih.gov
Histological changesReduced nih.gov
Inflammatory cell infiltrationAttenuated nih.gov
Gingival tissue inflammationReduced nih.gov
iNOS expression in gingival tissueSignificantly reduced nih.govsemanticscholar.org
COX-2 expression in gingival tissueSignificantly reduced nih.govsemanticscholar.org
MMP-1 expressionReduced semanticscholar.orgfrontiersin.org
MMP-9 expressionReduced semanticscholar.orgfrontiersin.org
Superoxide formationAttenuated nih.gov
NF-κB activationAttenuated nih.gov
Number of osteoclastsDecreased semanticscholar.orgfrontiersin.org
RANKL expressionDecreased semanticscholar.orgfrontiersin.org
MDA values (in periodontitis with diabetes)Significant decrease mdpi.com
CAT values (in periodontitis with diabetes)Non-significant increase mdpi.com

These in vivo findings suggest that this compound possesses protective effects against the bone resorption and inflammation characteristic of experimental periodontitis, mediated through the modulation of inflammatory pathways and osteoclast activity. nih.gov

General Considerations in Non-Clinical Animal Model Research

Non-clinical animal model research plays a fundamental role in the preclinical evaluation of potential therapeutic compounds, providing crucial data on efficacy and mechanisms of action before progression to human trials. mdpi.comresearchgate.netmdpi.com For conditions like periodontal disease, in vivo models are essential for studying complex biological processes within a living system. mdpi.comnih.gov Rodents, such as rats and mice, are frequently utilized due to their relative ease of handling, cost-effectiveness, and physiological similarities to humans in many aspects relevant to disease pathology. mdpi.comnih.govichor.bioeuropa.eu The ligature-induced periodontitis model in rats, for instance, is widely accepted for its ability to replicate key features of human periodontitis. nih.govnih.gov

Several general considerations are paramount in designing and conducting non-clinical animal model research to ensure scientific rigor, reproducibility, and ethical compliance. Selecting the most appropriate animal model that closely mimics the human disease condition under investigation is critical for the translatability of findings. mdpi.comichor.bioeuropa.euub.ac.idresearchgate.net Variability within animal models can impact the consistency and reliability of results, highlighting the need for using genetically consistent strains and standardized procedures. ub.ac.id

Data reproducibility is a key challenge in non-clinical research, necessitating the implementation of robust protocols, rigorous quality control measures, and thorough documentation. ub.ac.id Standardized procedures are essential to enhance the reliability of the data obtained. ub.ac.id

Regulatory compliance is another significant consideration. Staying current with evolving regulatory guidelines from bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) is crucial. europa.euub.ac.idparexel.com Non-compliance can lead to delays or rejection of drug candidates. ub.ac.id Regulatory bodies emphasize the importance of ethical considerations in animal research, particularly the application of the 3Rs principles: Replacement (using non-animal methods where possible), Reduction (minimizing the number of animals used), and Refinement (improving animal welfare and minimizing distress). researchgate.netub.ac.idresearchgate.net While alternative methods are being increasingly encouraged and developed, animal models remain necessary for certain assessments in the drug development pipeline. drugtargetreview.comresearchgate.netparexel.com Establishing Institutional Animal Care and Use Committees (IACUCs) and strictly adhering to ethical guidelines are fundamental aspects of responsible animal research. ub.ac.id

Designing in vivo studies requires careful planning, including defining clear research objectives, selecting appropriate endpoints, and determining adequate sample sizes to obtain statistically valid results while adhering to the principle of reduction. europa.euresearchgate.net Despite their importance, it is recognized that animal models have limitations and results may not always perfectly predict human responses. researchgate.netmdpi.comresearchgate.net Therefore, integrating data from in vivo studies with findings from in vitro and other non-animal models is often necessary for a comprehensive understanding of a compound's potential. drugtargetreview.comnih.gov

Advanced Analytical Methodologies for Magnolol Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are widely employed for the separation and quantification of magnolol (B1675913) from complex mixtures. These techniques leverage differential partitioning of analytes between a stationary phase and a mobile phase, allowing for their resolution before detection. rsc.org

High-Performance Liquid Chromatography (HPLC) and Variants (e.g., UPLC)

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of magnolol, offering high separation efficiency and sensitivity. nih.govrsc.orgfarmaciajournal.com Various HPLC methods have been developed for the determination of magnolol in different samples, including plant extracts and biological fluids like plasma. nih.govresearchgate.netakjournals.comaustinpublishinggroup.com Reversed-phase HPLC, often utilizing C18 columns, is commonly applied. researchgate.netakjournals.com Mobile phases typically consist of mixtures of water or buffer solutions with organic solvents such as methanol (B129727) or acetonitrile (B52724). farmaciajournal.comresearchgate.netmdpi.comnih.gov UV detection is frequently used, with magnolol exhibiting characteristic absorption maxima around 215 nm and 292-293 nm. farmaciajournal.comcaymanchem.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC, offers enhanced speed, resolution, and sensitivity due to smaller particle size stationary phases and higher operating pressures. mdpi.comnih.gov UPLC coupled with mass spectrometry (MS), such as UPLC-MS/MS or UPLC-Q-TOF-MS, is a powerful tool for the identification and quantification of magnolol and its metabolites in complex biological matrices like plasma. nih.govmdpi.comnih.govfrontiersin.org

Research findings highlight the effectiveness of HPLC and UPLC in magnolol analysis:

An HPLC method using a C18 column with a water-methanol mobile phase (22:78, v/v) and UV detection at 290 nm was established for magnolol quantification in nanoporous silicate (B1173343) matrices. farmaciajournal.com

A sensitive UPLC-MS/MS method was developed for the simultaneous determination of magnolol and honokiol (B1673403) in rat plasma, utilizing acetonitrile and ammonium (B1175870) acetate (B1210297) buffer as the mobile phase and negative electrospray ionization mode. nih.gov This method achieved lower limits of detection of 0.014 µg/mL for magnolol in rat serum. austinpublishinggroup.com

UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) has been used to identify magnolol and its sulfated metabolites, with the mass spectrum of magnolol showing an ion at m/z 265.1213 [M–H]−. mdpi.com

Table 1: Examples of HPLC and UPLC Conditions for Magnolol Analysis

TechniqueColumn TypeMobile PhaseDetectionSample MatrixReference
HPLCC18 Reversed-phaseWater-methanol (22:78, v/v)UV (290 nm)Magnoliae Cortex akjournals.com
HPLCC18 Reversed-phaseWater-methanol (percentages vary)UVMagnolia bark, plasma researchgate.netmdpi.com
UPLC-MS/MSAgela C18Acetonitrile and 5 mM ammonium acetate bufferESI-MS/MS (Negative)Rat plasma nih.gov
UPLC-Q-TOF-MSNot specifiedNot specifiedESI-MS (Negative)Liver S9 fractions mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique applicable to the analysis of magnolol. While less frequently detailed in the provided search results compared to HPLC, GC-MS is a standard method for separating and identifying volatile and semi-volatile compounds. It involves vaporizing the sample, separating components based on their boiling points and interaction with the stationary phase in a GC column, and then detecting and identifying them based on their mass fragmentation patterns in a mass spectrometer. thegoodscentscompany.com Although specific parameters for magnolol GC-MS were not extensively detailed in the immediate results, its mention indicates its potential utility, likely requiring derivatization due to magnolol's phenolic hydroxyl groups to enhance volatility and thermal stability for GC analysis.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as faster separations and lower organic solvent consumption compared to HPLC. researchgate.netresearchgate.net SFC has been applied to the analysis of magnolol, including online coupled Supercritical Fluid Extraction (SFE)-SFC methods for direct analysis from plant matrices like magnolia bark. rsc.orgresearchgate.netthieme-connect.comthieme-connect.descite.ai

Specific SFC applications for magnolol include:

An online SFE-SFC method for determining honokiol and magnolol in magnolia bark extracts involved SFE with supercritical CO2 and methanol, followed by SFC analysis using an amino column. thieme-connect.comthieme-connect.de This method allowed for rapid separations. thieme-connect.com

High Speed Counter Current Chromatography (HSCCC)

High Speed Counter Current Chromatography (HSCCC) is a liquid-liquid chromatographic technique used for the separation and purification of compounds without a solid support, reducing irreversible adsorption and sample loss. rsc.org HSCCC has been successfully employed for the isolation and purification of magnolol from Magnolia officinalis. rsc.orgnih.gov

A reported HSCCC method for isolating magnolol and honokiol from Cortex Magnoliae Officinalis utilized a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.4:1:0.4, v/v). nih.gov This method enabled the separation of significant quantities of magnolol with high purity. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a separation technique known for its high efficiency, minimal sample volume requirements, and short analysis times. nih.govfrontiersin.org CE, including Capillary Zone Electrophoresis (CZE), has been applied to the separation and determination of magnolol in various samples, such as Magnolia officinalis extracts and biological fluids. nih.govrsc.orgfrontiersin.orgnih.govresearchgate.net CE can be coupled with various detectors, including UV detection, electrochemical detection, and laser-induced fluorescence (LIF) detection. nih.govfrontiersin.orgnih.govresearchgate.net

CE methods for magnolol analysis have been developed with optimized conditions:

A CZE method with UV detection at 210 nm achieved good separation of magnolol within 6 minutes using a borate (B1201080) buffer at pH 10.0 with methanol as an organic modifier. nih.gov

Capillary electrophoresis with electrochemical detection has also been used for magnolol determination in Cortex Magnoliae Officinalis, employing a carbon disc electrode. nih.gov

CZE coupled with laser-induced fluorescence (LIF) detection has demonstrated significantly enhanced sensitivity for magnolol compared to CZE-UV. researchgate.net

Table 2: Examples of Capillary Electrophoresis Conditions for Magnolol Analysis

TechniqueDetection MethodCapillaryRunning BufferSeparation VoltageReference
CZEUV (210 nm)Fused silica (B1680970) (40 cm)16 mM sodium tetraborate (B1243019) (pH 10.0) with 11% methanol25 kV nih.gov
CEElectrochemical DetectionFused silica (40 cm)50 mM borate buffer (pH 9.2)18 kV nih.gov
CZELIFNot specifiedNot specifiedNot specified researchgate.net

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the structure, identification, and quantification of magnolol based on its interaction with electromagnetic radiation. nih.govnih.govmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used for the detection and quantification of magnolol, particularly when coupled with chromatographic methods like HPLC. farmaciajournal.comresearchgate.netcaymanchem.comnih.govacs.org Magnolol exhibits characteristic UV absorption maxima, typically around 215 nm and 292-293 nm. caymanchem.comnih.gov UV-Vis spectrophotometry can be used to determine the concentration of magnolol in solutions based on its absorbance at these wavelengths, often using calibration curves. acs.org UV-Vis spectroscopy can also be used to study interactions of magnolol with other substances, such as proteins, by observing changes in their UV absorption or fluorescence spectra upon binding. nibiohn.go.jpresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is a powerful technique for the structural elucidation and identification of magnolol. mdpi.commdpi.comchemicalbook.commdpi.comscientific.net NMR provides detailed information about the hydrogen and carbon atoms within the magnolol molecule, allowing for confirmation of its structure and assessment of its purity. mdpi.commdpi.comchemicalbook.comscientific.net Quantitative NMR (qNMR) can also be applied for the quantification of magnolol in samples by comparing the intensity of specific signals to those of a known standard. mdpi.com

Mass Spectrometry (MS) is frequently coupled with chromatographic techniques (GC-MS, HPLC-MS, UPLC-MS) for the identification and quantification of magnolol. austinpublishinggroup.comnih.govmdpi.comnih.govelectrochemsci.org MS provides information on the molecular weight and fragmentation pattern of magnolol, which aids in its unequivocal identification. mdpi.comelectrochemsci.org Techniques like UPLC-Q-TOF-MS can provide accurate mass measurements, while MS/MS allows for fragmentation analysis to gain further structural details. nih.govmdpi.com The mass spectrum of magnolol typically shows a deprotonated molecule ion [M-H]− at m/z 265.1213. mdpi.com

Other spectroscopic methods mentioned in the context of magnolol analysis include Near-Infrared (NIR) spectroscopy for rapid determination of magnolol content in plant materials and Fourier Transform Infrared (FTIR) spectroscopy for identification and analysis of Magnolia officinalis samples. Fluorescence spectroscopy can also be used, sometimes in conjunction with multi-way calibration techniques, for the determination of magnolol, although its application may be limited by selectivity issues when analyzing mixtures. rsc.orgnibiohn.go.jp

Table 3: Spectroscopic Data for Magnolol

TechniqueParameterValue(s)Reference
UV-Visλmax215 nm, 292 nm, 293 nm farmaciajournal.comcaymanchem.comnih.gov
Mass Spectrometry[M-H]− ionm/z 265.1213 mdpi.com
NMR1H NMR shiftsAvailable in databases and literature mdpi.comchemicalbook.commdpi.comscientific.net
NMR13C NMR shiftsAvailable in databases and literature mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of organic compounds like magnolol. Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional (2D NMR) techniques are extensively applied.

¹H NMR spectroscopy provides information about the different types of protons in the magnolol molecule, their chemical environments, and their connectivity through spin-spin coupling. This allows for the determination of the number and type of hydrogen atoms and their positions within the structure. Studies have utilized ¹H NMR for the characterization and quantitative analysis of magnolol in various samples, including dietary supplements and Magnolia bark extracts. mdpi.comresearchgate.net Specific diagnostic signals in the ¹H NMR spectrum can be used to distinguish magnolol from its isomer, honokiol, particularly signals arising from the CH₂ group. mdpi.com Quantitative analysis of magnolol and honokiol based on ¹H NMR spectra has been explored, although the precise quantitative outcomes and the use of calibration curves may vary between studies. mdpi.comresearchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of magnolol, revealing the number and types of carbon atoms present. This is complementary to ¹H NMR and aids in confirming the proposed structure. mdpi.comnih.govkoreascience.kr

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), COSY (Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide crucial connectivity information between atoms. HSQC correlates protons with the carbons to which they are directly attached, while HMBC reveals correlations between protons and carbons separated by multiple bonds. mdpi.comkoreascience.kr COSY shows correlations between coupled protons, and NOESY provides spatial proximity information. These 2D NMR experiments are essential for unambiguously assigning NMR signals and confirming the complete structure of magnolol and its derivatives. mdpi.comkoreascience.kr

The combination of these NMR techniques allows for a thorough characterization of magnolol's structure and can be applied for qualitative and quantitative analysis in complex matrices. mdpi.comresearchgate.net

Mass Spectrometry (MS) and Tandem MS (MS/MS, UPLC-Q-TOF-MS)

Mass Spectrometry (MS) is a highly sensitive technique used for the identification, structural characterization, and quantification of magnolol based on its mass-to-charge ratio (m/z) and fragmentation patterns. Tandem MS (MS/MS) provides additional structural information by fragmenting selected ions and analyzing the resulting fragments.

Liquid chromatography coupled with mass spectrometry (LC-MS) and ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) are widely used for the analysis of magnolol in complex samples. UPLC-Q-TOF-MS offers high resolution and accurate mass measurements, which are valuable for identifying and characterizing magnolol and its metabolites. mdpi.comnih.gov For instance, UPLC-Q-TOF-MS has been used to identify a mono-sulfated metabolite of magnolol, observing a mass difference corresponding to the addition of SO₃. mdpi.com The mass spectra of magnolol and its sulfated metabolite showed characteristic ions in negative ion mode, with m/z 265.1213 for magnolol ([M–H]⁻) and m/z 345.0786 for the sulfated metabolite ([M–H]⁻). mdpi.com

Tandem MS (MS/MS) provides fragmentation patterns that are unique to the compound's structure. LC-ESI-MS/MS has been employed for the determination of magnolol, yielding specific precursor and product ions in negative ion mode. oup.com For magnolol, the precursor ion at m/z 265 produced ions at m/z 247 and 245. oup.com UPLC-MS/MS methods have also been developed for the simultaneous determination of magnolol and honokiol in biological matrices like rat plasma for pharmacokinetic studies, often utilizing negative electrospray ionization mode. nih.gov

Other MS techniques, such as HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), are used for precise mass measurements to confirm the elemental composition of magnolol and its derivatives. nih.gov The combination of chromatographic separation techniques like UPLC with advanced MS detectors such as Q-TOF or Orbitrap allows for comprehensive chemical profiling and targeted analysis of magnolol in various matrices. nih.govresearchgate.net HPTLC-MS has also been used to confirm the purity of magnolol in extracts. nih.govresearchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can be applied to compounds that exhibit intrinsic fluorescence, such as magnolol. This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

Magnolol exhibits fluorescence, and this property has been utilized in analytical methods. Studies have investigated the fluorescence characteristics of magnolol, including its absorption and emission spectra. pku.edu.cn For pure magnolol, excitation maxima have been observed at 245 nm and 280 nm, with an emission peak at 385 nm. rsc.org The fluorescence intensity of magnolol can be influenced by factors such as pH. rsc.org

Fluorescence spectroscopy is particularly useful for studying the interaction of magnolol with biological targets, such as proteins. Fluorescence quenching studies can provide information about the binding of magnolol to proteins like bovine serum albumin (BSA) or enzymes like α-glucosidase, yielding binding constants and insights into the interaction mechanism. mdpi.comnih.govsemanticscholar.org Synchronous fluorescence spectroscopy can be used to investigate the effect of magnolol binding on the microenvironment of specific amino acid residues in proteins. mdpi.com Förster resonance energy transfer (FRET) based on fluorescence measurements can also be applied to estimate the distance between magnolol and a fluorophore-labeled target molecule. mdpi.comnih.gov

While fluorescence spectroscopy offers high sensitivity, the spectral overlap between magnolol and other components in complex samples, including its isomer honokiol, can pose a challenge for simultaneous quantification. rsc.orgrsc.org This limitation can be addressed by coupling fluorescence spectroscopy with chemometric methods. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and widely accessible technique used for the detection and quantification of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. Magnolol contains chromophores (functional groups that absorb UV-Vis light) due to its phenolic rings and allyl groups, making it amenable to analysis by UV-Vis spectroscopy.

UV-Vis spectroscopy is commonly used as a detection method in chromatographic techniques like High-Performance Liquid Chromatography (HPLC-UV) for the quantification of magnolol. The absorbance maximum of magnolol in suitable solvents is typically around 290-293 nm. akjournals.comfarmaciajournal.comnih.gov This characteristic absorbance allows for the selective detection and quantification of magnolol in extracts and formulations. akjournals.comfarmaciajournal.comnih.gov

UV-Vis spectroscopy can also be used for direct quantitative analysis of magnolol in solutions, although its application in complex matrices may be limited by potential interference from other UV-absorbing compounds. akjournals.com The technique is also employed in assays to evaluate the antioxidant properties of magnolol and its derivatives by measuring changes in absorbance related to radical scavenging activity. acs.org

Integration with Chemometric Approaches for Data Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data. Integrating chemometric approaches with advanced analytical techniques significantly enhances the ability to analyze complex datasets, extract meaningful information, and build predictive models for the characterization and quantification of magnolol, particularly in complex biological or botanical samples.

Chemometric methods are invaluable for handling the large and complex datasets generated by techniques such as NMR, MS, and fluorescence spectroscopy when analyzing samples containing magnolol. Techniques like Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are used for unsupervised and supervised pattern recognition, allowing for the discrimination of samples based on their chemical profiles. nih.govresearchgate.netmdpi.com

For example, chemometrics combined with LC-MS and GC-MS data has been used to differentiate Magnolia officinalis cortex samples based on processing methods or botanical origin, with magnolol being identified as a key compound contributing to the differentiation. researchgate.netmdpi.comtandfonline.com Multivariate analysis of spectroscopic data, such as UV-Vis or fluorescence spectra, can help to resolve overlapping signals from magnolol and co-existing compounds, enabling their simultaneous quantification even without complete chromatographic separation. rsc.orgrsc.org Second-order calibration methods like PARAFAC and SWATLD, when coupled with fluorescence spectroscopy, demonstrate the power of chemometrics in achieving "mathematics separation" to quantify magnolol and honokiol in complex matrices like herb extracts and plasma. rsc.org

Challenges and Future Research Directions in Magnolol Science

Optimization of Solubility and Bioavailability for Advanced Preclinical Investigations

A major hurdle in the preclinical and potential clinical application of magnolol (B1675913) is its poor water solubility and low oral bioavailability. Magnolol is characterized by high lipophilicity, which limits its dissolution in aqueous environments, including the gastrointestinal fluid. Studies in rats have indicated that the oral bioavailability of magnolol is notably low, reported to be around 4.9% to 5%. researchgate.netdovepress.com This limited absorption is attributed to poor solubility, potential intestinal metabolism, and significant first-pass hepatic metabolism. researchgate.net

To address these challenges, research is actively exploring various drug delivery systems and formulation strategies. Novel nano-drug delivery systems utilizing drug solubilizers and absorption enhancers are being developed. nih.gov Approaches such as mixed micelles and nanosuspensions, often incorporating biocompatible copolymers like Soluplus® and Poloxamer 188, have shown promise in improving magnolol's solubility and oral bioavailability. nih.govresearchgate.net For instance, studies have demonstrated that magnolol-loaded mixed micelles can significantly enhance its oral bioavailability in rats, with reported increases of 2.39- to 2.98-fold compared to raw magnolol. researchgate.net

Here is a summary of some formulation strategies and their impact on magnolol's bioavailability:

Formulation StrategyObserved Effect on Bioavailability (vs. raw Magnolol)Reference
Mixed Micelles (Soluplus® and Poloxamer 188)Markedly improved oral bioavailability nih.gov
Binary Mixed Micelles (SOL and HS15)2.98-fold increase in relative oral bioavailability researchgate.net
Binary Mixed Micelles (SOL and TPGS)2.39-fold increase in relative oral bioavailability researchgate.net
Lecithin-Based Mixed Polymeric Micelles (lbMPMs[NaDOC])2.9-fold increase in relative oral bioavailability nih.gov

Exploration of Novel Synthetic Derivatives for Enhanced and Targeted Efficacy

Structural modification of magnolol is a key area of research aimed at developing derivatives with improved pharmacological properties, including enhanced efficacy and targeted activity. Numerous studies have focused on synthesizing magnolol analogues with superior anticancer activity compared to the parent compound. mdpi.comnih.govnih.gov

Modifications at different positions of the magnolol structure have led to derivatives exhibiting significantly increased potency against various cancer cell lines. For example, certain semi-synthetic derivatives have demonstrated cytotoxicity that is tens to even a hundred times greater than that of magnolol. nih.gov Specific examples include a derivative that showed an eightfold increase in potency against certain non-small cell lung cancer cell lines and a Mannich base derivative that was over 10 times more effective against T47D cancer cells. nih.gov Ester derivatives, such as butyrate (B1204436) esters, have also shown potent antiproliferative activity against hepatocellular carcinoma cells. nih.govplos.org

Beyond cancer, synthetic derivatives are being explored for other therapeutic applications, such as anti-aging and antimicrobial activities. frontiersin.orgnih.govfrontiersin.org Studies have identified magnolol derivatives with significantly superior anti-aging effects compared to magnolol in Caenorhabditis elegans models. frontiersin.orgnih.gov The introduction of specific groups, such as methyl, allyl, propynyl, nitroso, ester, and benzyl (B1604629) groups, at different sites of the magnolol structure has been investigated to enhance antioxidant and anti-aging properties. frontiersin.orgnih.gov Research also indicates that certain magnolol derivatives exhibit significant antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

Future research in this area involves the rational design and synthesis of novel derivatives, often guided by computational approaches and structure-activity relationship studies, to optimize their therapeutic potential and reduce potential toxicity. researchgate.net

Integrated Multi-Omics Approaches for Deeper Mechanistic Elucidation

Understanding the complex molecular mechanisms underlying magnolol's diverse biological activities requires comprehensive approaches that go beyond traditional single-target studies. Integrated multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, are emerging as powerful tools for a deeper mechanistic elucidation of magnolol's effects. nih.govmdpi.com

These approaches allow researchers to investigate how magnolol influences gene expression, protein profiles, and metabolic pathways simultaneously, providing a more holistic view of its interactions within biological systems. By integrating multi-omics datasets, it becomes possible to identify key molecular targets, signaling pathways, and biological processes modulated by magnolol. nih.govmdpi.com

Recent studies have successfully employed multi-omics to investigate the effects of magnolol. For instance, a study on laying hens used 16S rDNA analysis, untargeted metabolomics, and liver transcriptome analysis to reveal how dietary magnolol supplementation positively regulates the gut-liver-ovary axis, improving production performance. nih.govresearcher.lifeacs.org This research identified that magnolol influenced gut microbial diversity, altered blood metabolite concentrations (e.g., glycerophospholipids, propionate, amino acids), and modulated hepatic gene expression related to fatty acid synthesis and oxidation. nih.govresearcher.lifeacs.org

Another application of multi-omics involves studying the biosynthesis of magnolol and related compounds in plants like Magnolia obovata. Integrated metabolome and transcriptome analysis has helped identify potential genes and pathways involved in neolignan biosynthesis, providing insights for optimizing the production of these therapeutic compounds. mdpi.comresearchgate.netnih.gov

Future research will increasingly leverage advanced multi-omics technologies and sophisticated bioinformatics tools to unravel the intricate molecular networks affected by magnolol, leading to a more complete understanding of its therapeutic actions and potential off-target effects.

Development of Advanced Preclinical Models for Disease Mimicry and Mechanism Validation

The accurate assessment of magnolol's efficacy and the validation of its proposed mechanisms of action necessitate the use of relevant and predictive preclinical models. While traditional in vitro cell line studies and in vivo animal models have provided valuable initial insights, there is a growing need for more advanced models that better mimic the complexity of human diseases. karger.com

Current preclinical research on magnolol utilizes various animal models to study its effects on different conditions, including cancer, neuropathic pain, Alzheimer's disease, and atopic dermatitis. mdpi.comtandfonline.comspandidos-publications.comnih.gov For example, mouse models have been used to investigate magnolol's impact on tumor growth, pain hypersensitivity, neuroinflammation, and skin inflammation. mdpi.comtandfonline.comspandidos-publications.comnih.gov

However, challenges remain in preclinical modeling, particularly in accurately recapitulating the multifactorial nature of many diseases and predicting human responses. Future research directions include the development and utilization of more sophisticated in vivo models, such as genetically engineered mouse models or patient-derived xenograft models, which can better reflect the heterogeneity and complexity of human pathologies. karger.com

Furthermore, advancements in in vitro modeling, including the use of 3D cell cultures, organoids, and organ-on-a-chip technologies, offer promising avenues for studying magnolol's effects in a more physiologically relevant context. karger.com These models can provide insights into tissue-specific responses, cellular interactions, and complex signaling pathways that may not be fully captured in traditional 2D cell cultures or simplified animal models.

Integrating findings from these advanced preclinical models with multi-omics data will be crucial for validating proposed mechanisms of action and accelerating the translation of magnolol research into potential clinical applications. mdpi.com Future studies should also focus on comparative analyses across different model systems to understand the translational potential of preclinical findings. mdpi.com

Q & A

Q. How can researchers verify the purity of Magnol compounds in natural extracts?

To ensure purity, combine chromatography (e.g., HPLC or GC-MS) with spectroscopic methods (NMR, IR). Validate results against reference standards and quantify impurities using calibration curves. Include detailed protocols for solvent systems, column specifications, and detection parameters to enable replication .

Q. What experimental frameworks are recommended for initial pharmacological screening of this compound?

Use in vitro assays (e.g., enzyme inhibition, cell viability tests) followed by in vivo rodent models for target validation. Prioritize dose-response studies and include negative controls to isolate this compound-specific effects. Document ethical approvals and animal welfare compliance per institutional guidelines .

Q. How should researchers address variability in this compound’s bioactivity across plant sources?

Standardize extraction protocols (e.g., Soxhlet vs. supercritical CO₂) and quantify phytochemical markers (e.g., magnolol, honokiol) using validated analytical methods. Perform comparative studies across geographic regions and seasons, with statistical analysis (ANOVA) to identify confounding variables .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic studies to assess bioavailability and metabolite activity. Use multi-omics approaches (transcriptomics/proteomics) to identify off-target interactions. Cross-reference findings with clinical databases (e.g., ClinicalTrials.gov ) to contextualize translational relevance .

Q. How can researchers optimize experimental designs for studying this compound’s neuroprotective mechanisms?

Employ blinded, randomized controlled trials (RCTs) in animal models, with sham-operated controls. Integrate behavioral assays (e.g., Morris water maze) with immunohistochemistry to correlate functional outcomes with cellular changes. Use power analysis to determine sample sizes, minimizing Type I/II errors .

Q. What methodologies validate this compound’s antioxidant properties while avoiding assay interference?

Combine multiple assays (DPPH, FRAP, ORAC) to cross-validate results. Control for auto-oxidation and solvent effects by including reagent blanks and standard antioxidants (e.g., ascorbic acid). Use LC-MS to confirm compound stability under assay conditions .

Methodological & Ethical Considerations

Q. How should researchers address reproducibility challenges in this compound studies?

Publish raw datasets, instrument parameters, and statistical codes in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use open-access platforms like Zenodo for data sharing .

Q. What frameworks ensure ethical rigor in this compound-related human trials?

Follow CONSORT guidelines for clinical trials and obtain informed consent with explicit disclosure of risks/benefits. Establish DSMBs (Data Safety Monitoring Boards) for interim analyses. Reference the Declaration of Helsinki and local IRB protocols .

Q. How can interdisciplinary approaches enhance this compound research?

Collaborate with computational chemists for molecular docking studies, ecologists for sustainable sourcing, and pharmacologists for PK/PD modeling. Use mixed-methods designs (e.g., qualitative interviews + quantitative assays) to contextualize cultural uses and biochemical efficacy .

Data Analysis & Reporting

Q. What statistical models are appropriate for analyzing dose-dependent effects of this compound?

Apply nonlinear regression (e.g., Hill equation) for dose-response curves. Use multivariate analysis (MANOVA) to account for covariates like age or genetic background. Report effect sizes (Cohen’s d) and confidence intervals rather than relying solely on p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.